ATI-2341 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H178N26O25S2.C2HF3O2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5;3-2(4,5)1(6)7/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114);(H,6,7)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMIZWPLCPVYJZ-QKMPYCLESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H179F3N26O27S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ATI-2341 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2341, a novel pepducin, acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide delineates the intricate mechanism of action of ATI-2341, highlighting its biased agonism towards specific intracellular signaling pathways. Through a comprehensive review of existing literature, this document presents quantitative pharmacological data, detailed experimental methodologies, and visual representations of the signaling cascades initiated by ATI-2341. The unique properties of ATI-2341, particularly its ability to selectively activate Gαi-mediated signaling while minimally engaging Gα13 and β-arrestin pathways, underscore its therapeutic potential in mobilizing hematopoietic stem and progenitor cells.
Introduction
ATI-2341 is a synthetic lipopeptide, or pepducin, derived from the first intracellular loop of the CXCR4 receptor. It has emerged as a significant research tool and potential therapeutic agent due to its unique pharmacological profile. Unlike the endogenous ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α or CXCL12), ATI-2341 exhibits biased agonism, a phenomenon where a ligand preferentially activates one of several signaling pathways downstream of a single receptor. This biased signaling is believed to contribute to its specific physiological effects, namely the mobilization of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow.[1][2][3] This document provides a detailed exploration of the molecular mechanisms underpinning the activity of ATI-2341.
Core Mechanism of Action: Biased Allosteric Agonism
ATI-2341 functions as an allosteric agonist of CXCR4, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CXCL12 binds. This allosteric interaction induces a conformational change in the receptor that preferentially stabilizes a state conducive to coupling with and activating the inhibitory G protein, Gαi.[1][4]
Preferential Gαi Pathway Activation
The primary signaling cascade initiated by ATI-2341 is mediated through the Gαi subunit of the heterotrimeric G protein.[1][4] Upon activation by the ATI-2341-bound CXCR4 receptor, Gαi dissociates from its βγ subunits and proceeds to inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Concurrently, the liberated Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which ultimately leads to an increase in intracellular calcium concentrations.[1][2][3] This Gαi-dependent signaling is crucial for the chemotactic responses observed in CXCR4-expressing cells.[3]
Minimal Engagement of Gα13 and β-Arrestin Pathways
In stark contrast to the natural ligand CXCL12, ATI-2341 is a weak partial agonist for the recruitment of β-arrestin and does not significantly activate the Gα13 pathway.[4] The Gα13 pathway is typically associated with RhoA activation and cell migration, while β-arrestin recruitment is involved in receptor desensitization, internalization, and G protein-independent signaling. The lack of significant β-arrestin recruitment by ATI-2341 results in minimal receptor endocytosis compared to that induced by SDF-1α.[4] This biased signaling profile, favoring Gαi over Gα13 and β-arrestin, is a hallmark of ATI-2341's mechanism of action and is thought to be responsible for its unique physiological effects.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological activity of ATI-2341 from various in vitro studies.
Table 1: In Vitro Efficacy and Potency of ATI-2341
| Parameter | Cell Line | Value | Reference |
| EC50 (Calcium Mobilization) | CCRF-CEM | 194 ± 16 nM | [2][3] |
| EC50 (Calcium Mobilization) | Wild-type CXCR4 transfected cells | 140 ± 36 nM | [3][5] |
| Intrinsic Activity (Calcium Mobilization) | CCRF-CEM | 81 ± 4% | [3] |
| EC50 (Gαi Activation) | - | 208 ± 69 nM | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the pharmacological data. The following sections outline the key assays used to characterize the mechanism of action of ATI-2341.
Calcium Mobilization Assay
-
Objective: To measure the ability of ATI-2341 to induce an increase in intracellular calcium concentration, a hallmark of Gαi-mediated PLC activation.
-
Cell Lines: CCRF-CEM cells (endogenously expressing CXCR4) or HEK-293 cells transfected with wild-type CXCR4.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
After loading, cells are washed and resuspended in a suitable buffer.
-
Baseline fluorescence is recorded using a fluorometer or a fluorescence plate reader.
-
ATI-2341 is added at various concentrations, and the change in fluorescence intensity is monitored over time.
-
The peak increase in fluorescence is used to determine the dose-response curve and calculate the EC50 value.
-
cAMP Accumulation Assay
-
Objective: To assess the inhibition of adenylyl cyclase activity via Gαi activation.
-
Cell Line: HEK-293 cells stably expressing recombinant human CXCR4.
-
Methodology:
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Adenylyl cyclase is stimulated with an activator such as forskolin or NKH477.
-
Cells are then treated with varying concentrations of ATI-2341.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
The ability of ATI-2341 to inhibit the stimulated cAMP production is quantified to determine its potency. Pre-treatment with pertussis toxin (PTX), which uncouples Gαi from receptors, is used as a negative control to confirm Gαi dependency.[5]
-
Chemotaxis Assay
-
Objective: To evaluate the ability of ATI-2341 to induce directed cell migration.
-
Cell Lines: CCRF-CEM cells or human polymorphonuclear neutrophils (PMNs).
-
Methodology:
-
A Boyden chamber or a similar transwell migration system is used. The chamber consists of an upper and a lower compartment separated by a porous membrane.
-
The lower chamber is filled with media containing different concentrations of ATI-2341.
-
A suspension of CXCR4-expressing cells is added to the upper chamber.
-
The chamber is incubated for a period to allow cell migration towards the chemoattractant gradient.
-
The number of cells that have migrated to the lower chamber is quantified by cell counting or by using a fluorescent dye.
-
The chemotactic response typically follows a bell-shaped curve, with optimal migration occurring at an intermediate concentration of the chemoattractant.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, provide a visual representation of the key signaling pathways and experimental workflows discussed.
Caption: ATI-2341 biased signaling at the CXCR4 receptor.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Experimental workflow for the chemotaxis assay.
Conclusion
The mechanism of action of ATI-2341 is characterized by its functionally selective allosteric agonism of the CXCR4 receptor. By preferentially activating the Gαi signaling pathway, leading to decreased cAMP and increased intracellular calcium, while avoiding significant engagement of the Gα13 and β-arrestin pathways, ATI-2341 induces a specific set of cellular responses. This biased agonism is the molecular basis for its ability to mobilize hematopoietic stem and progenitor cells. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented, is essential for the continued development and potential clinical application of ATI-2341 and other biased agonists in the future.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ATI-2341 TFA: A Technical Guide to a CXCR4 Biased Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2341 is a synthetic pepducin that acts as a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] As a biased agonist, ATI-2341 preferentially activates the Gαi signaling pathway while having a significantly weaker effect on Gα13 and β-arrestin recruitment.[1][3][4] This unique signaling profile leads to the activation of the inhibitory heterotrimeric G protein (Gi), which in turn inhibits cAMP production and induces calcium mobilization.[1][2][3] Notably, ATI-2341 is an effective mobilizer of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs).[1][5] This technical guide provides an in-depth overview of ATI-2341, including its signaling properties, quantitative data from key experiments, and detailed experimental methodologies.
Core Concepts: CXCR4 Signaling and Biased Agonism
CXCR4, a G protein-coupled receptor (GPCR), is a critical regulator of various physiological processes, including immune cell trafficking and hematopoiesis.[5][6] Its endogenous ligand is the stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[6] Upon activation, CXCR4 can initiate signaling through multiple intracellular pathways, primarily through G proteins and β-arrestins.
-
G Protein-Dependent Signaling: CXCR4 couples to the Gαi family of G proteins.[7] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The liberated Gβγ subunits can activate other effectors like phospholipase C (PLC), leading to an increase in intracellular calcium.[7]
-
β-Arrestin-Dependent Signaling: Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins.[8] β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[8][9]
Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another. ATI-2341 exemplifies this by strongly activating the Gαi pathway while only weakly engaging the β-arrestin pathway.[4] This biased signaling is thought to contribute to its specific biological effects, such as the mobilization of hematopoietic cells.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for ATI-2341's activity at the CXCR4 receptor from various in vitro studies.
Table 1: In Vitro Potency (EC50) of ATI-2341
| Assay Type | Cell Line | EC50 (nM) | Reference |
| Calcium Mobilization | CCRF-CEM | 194 ± 16 | [3][5] |
| Calcium Mobilization | U87 (CXCR4 transfected) | 140 ± 36 | [5][10] |
| Gαi1 Activation (BRET) | HEK293 | 208 ± 69 | [4] |
| Gαi Engagement (BRET) | HEK293 | 533 ± 91 | [4] |
Table 2: In Vitro Efficacy of ATI-2341
| Assay Type | Cell Line | Intrinsic Activity | Reference |
| Calcium Mobilization | CCRF-CEM | 81 ± 4% (relative to CXCL12) | [3][5] |
Table 3: β-Arrestin Recruitment by ATI-2341
| Assay Type | Cell Line | Observation | Reference |
| BRET | HEK293 | Very weak partial agonist | [4] |
Signaling Pathways and Experimental Workflows
Visualizing CXCR4 Signaling Pathways
The following diagrams illustrate the signaling pathways activated by CXCR4 and the biased agonism of ATI-2341.
Caption: Canonical CXCR4 signaling pathways initiated by SDF-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-arrestin mediates communication between plasma membrane and intracellular GPCRs to regulate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ATI-2341 TFA Signal Transduction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a synthetic, cell-penetrating lipopeptide that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). As a pepducin, ATI-2341 is derived from the first intracellular loop of CXCR4 and offers a unique mechanism of action compared to traditional orthosteric ligands. This guide provides a comprehensive overview of the ATI-2341 signal transduction pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade.
Core Signaling Pathway
ATI-2341 modulates CXCR4 activity through a mechanism of biased agonism. Unlike the endogenous ligand, CXCL12, which activates multiple downstream signaling arms, ATI-2341 preferentially activates the Gαi protein pathway while having a negligible effect on Gα13 activation and β-arrestin recruitment. This biased signaling profile suggests a potential for therapeutic applications with a more targeted and potentially safer profile.
The primary signaling cascade initiated by ATI-2341 binding to CXCR4 involves the activation of the heterotrimeric G protein Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Gαi activation promotes the mobilization of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration. These signaling events ultimately culminate in cellular responses such as chemotaxis.
Signaling Pathway Diagram
Caption: ATI-2341 biased agonism of CXCR4, favoring the Gαi pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ATI-2341's activity based on published in vitro studies.
Table 1: Calcium Mobilization
| Cell Line | Agonist | EC₅₀ (nM) | Intrinsic Activity (%) |
| CCRF-CEM | ATI-2341 | 194 ± 16 | 81 ± 4 |
| U87 (CXCR4 transfected) | ATI-2341 | 140 ± 36 | Not Reported |
Table 2: G Protein and β-Arrestin Engagement
| Pathway | Agonist | Activity |
| Gαi Engagement | ATI-2341 | Agonist |
| Gα13 Engagement | ATI-2341 | No significant activity |
| β-Arrestin Recruitment | ATI-2341 | No significant activity |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the ATI-2341 signal transduction pathway.
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to ATI-2341 stimulation using a FlexStation microplate reader.
Materials:
-
CCRF-CEM or U87 cells endogenously expressing or transfected with CXCR4
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 4 dye)
-
ATI-2341 and CXCL12 (positive control)
-
96-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells into a 96-well microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Aspirate the culture medium and wash the cells once with assay buffer. Add the calcium-sensitive dye solution to each well and incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of ATI-2341 and CXCL12 in assay buffer in a separate 96-well plate (compound plate).
-
Measurement: Place both the cell plate and the compound plate into the FlexStation instrument. Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin recording fluorescence intensity (Excitation: 494 nm, Emission: 516 nm for Fluo-4) every 1.5 seconds for a total of 120 seconds.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the agonist and plot the data to determine the EC₅₀ value.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the CXCR4 calcium mobilization assay.
Chemotaxis Assay
This protocol outlines the measurement of cell migration in response to a chemoattractant gradient of ATI-2341 using a Transwell system.
Materials:
-
CCRF-CEM cells or isolated human polymorphonuclear neutrophils (PMNs)
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
ATI-2341 and CXCL12
-
Cyquant GR dye for cell quantification
Procedure:
-
Preparation of Chemoattractant Gradient: Add different concentrations of ATI-2341 or CXCL12 in chemotaxis buffer to the lower wells of the 24-well plate.
-
Cell Preparation: Resuspend cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Loading Transwell Inserts: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Place the inserts into the wells containing the chemoattractant and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add Cyquant GR dye solution to the lower wells.
-
Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve to correlate fluorescence with cell number. Plot the number of migrated cells against the chemoattractant concentration to observe the characteristic bell-shaped curve for chemotaxis.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for the CXCR4 chemotaxis assay.
cAMP Inhibition Assay
This protocol describes the measurement of the inhibition of adenylyl cyclase activity by ATI-2341 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing CXCR4
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)
-
Forskolin (to stimulate adenylyl cyclase)
-
ATI-2341 and CXCL12
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume white microplates
Procedure:
-
Cell Plating: Plate HEK293-CXCR4 cells in a 384-well plate and incubate overnight.
-
Compound and Forskolin Addition:
-
Add serial dilutions of ATI-2341 or CXCL12 to the wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and HTRF Reagent Addition: Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data to the forskolin-stimulated response. Plot the percentage of inhibition against the agonist concentration to determine the IC₅₀ value.
Logical Relationship: Biased Agonism
Caption: Biased signaling of ATI-2341 at the CXCR4 receptor.
Conclusion
ATI-2341 represents a novel class of CXCR4 agonists with a distinct, biased signaling profile. Its ability to selectively activate the Gαi pathway while avoiding Gα13 and β-arrestin-mediated signaling opens new avenues for therapeutic intervention in diseases where CXCR4 plays a critical role, such as in hematology and oncology. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of ATI-2341 and other biased agonists targeting GPCRs.
The Biased Agonism of ATI-2341 TFA: A Deep Dive into Gαi versus Gα13 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2341, a pepducin derived from the first intracellular loop of the C-X-C chemokine receptor type 4 (CXCR4), acts as a potent and functionally selective allosteric agonist.[1] This technical guide explores the nuanced role of ATI-2341 trifluoroacetate (TFA) in preferentially activating the Gαi signaling pathway over the Gα13 pathway. Through a comprehensive review of existing literature, we present quantitative data on its efficacy, detail the experimental protocols used to elucidate its mechanism, and provide visual representations of the involved signaling cascades. This document serves as a critical resource for researchers investigating biased agonism and developing novel therapeutics targeting CXCR4.
Introduction to ATI-2341 and Biased Agonism
ATI-2341 is a lipopeptide, specifically a pepducin, that allosterically modulates the activity of the CXCR4 receptor.[2] Unlike the endogenous ligand, stromal cell-derived factor-1α (SDF-1α), which activates multiple signaling pathways, ATI-2341 demonstrates biased agonism.[2] This phenomenon, also known as functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a G protein-coupled receptor (GPCR). In the case of ATI-2341, it shows a strong preference for activating the inhibitory G protein (Gαi) pathway while having minimal to no effect on the Gα13 pathway or β-arrestin recruitment.[1][2] This biased signaling is significant as it may lead to the development of drugs with more specific therapeutic effects and fewer side effects.[2]
Quantitative Analysis of ATI-2341 TFA Activity
The functional selectivity of ATI-2341 has been quantified through various cell-based assays. The following tables summarize the key efficacy (EC50) values for Gαi-mediated and other signaling events.
Table 1: Gαi-Mediated Signaling Events
| Assay | Cell Line | Parameter Measured | ATI-2341 EC50 (nM) | SDF-1α EC50 (nM) | Reference |
| Gαi Protein Activation | HEK293T | BRET between Gαi1-RlucII and GFP10-Gγ2 | 208 ± 69 | 0.25 ± 0.06 | [2][3] |
| Calcium Mobilization | CCRF-CEM | Intracellular Calcium Flux | 194 | Not Reported | [4] |
| Calcium Mobilization | CXCR4-transfected U87 | Intracellular Calcium Flux | 140 ± 36 | Not Reported | [5] |
| cAMP Inhibition | CXCR4-HEK | NKH477-induced cAMP accumulation | Similar to Ca2+ mobilization | Not Reported | [6] |
Table 2: Gα13 and β-Arrestin Signaling Events
| Assay | Cell Line | Parameter Measured | ATI-2341 Effect | SDF-1α Effect | Reference |
| Gα13 Engagement | HEK293T | BRET between RlucII-Gα13 and CXCR4-GFP2 | No significant effect | Promotes engagement | [2] |
| β-Arrestin2 Recruitment | HEK293T | BRET between CXCR4-RlucII and GFP2–β-arrestin2 | Weak partial agonist | Strong agonist | [2] |
Signaling Pathways
The differential activation of Gαi and Gα13 by ATI-2341 leads to distinct downstream cellular responses.
ATI-2341-Mediated Gαi Activation Pathway
ATI-2341 allosterically binds to CXCR4, inducing a conformational change that favors the coupling and activation of Gαi proteins (Gαi1, Gαi2, and Gαi3).[2] This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production.[6] The Gβγ subunit can activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to the mobilization of intracellular calcium.[1][5] This Gαi-dependent signaling is sensitive to pertussis toxin (PTX).[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:1337878-62-2 | Chemsrc [chemsrc.com]
- 5. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Initial In Vitro Characterization of ATI-2341 TFA
This guide provides a comprehensive overview of the initial in vitro characterization of ATI-2341, a pepducin allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). The information presented herein is compiled from publicly available research and is intended to provide a detailed understanding of the compound's mechanism of action and pharmacological profile.
Introduction to ATI-2341
ATI-2341 is a synthetic lipopeptide derived from the first intracellular loop of the human CXCR4 receptor. It acts as a potent and functionally selective allosteric agonist of CXCR4.[1][2] Notably, ATI-2341 displays biased agonism, preferentially activating the Gαi signaling pathway over Gα13 and β-arrestin recruitment.[1][3][4] This unique signaling profile suggests that ATI-2341 may offer a distinct therapeutic window compared to the endogenous ligand, CXCL12, and other CXCR4 modulators.[3] In vitro studies have demonstrated its ability to induce CXCR4-dependent signaling, leading to calcium mobilization, inhibition of cAMP production, and chemotaxis in cells expressing CXCR4.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ATI-2341's in vitro activity.
Table 1: Potency of ATI-2341 in Functional Assays
| Assay | Cell Line/System | Parameter | Value (nM) | Reference |
| Calcium Mobilization | CCRF-CEM cells | EC50 | 194 ± 16 | [1][2] |
| Calcium Mobilization | U87 cells (hCXCR4) | EC50 | 140 ± 36 | [2] |
| Gi Activation | HEK293T cells (hCXCR4) | EC50 | 208 ± 69 | [3] |
Table 2: Intrinsic Activity of ATI-2341
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CCRF-CEM cells | Intrinsic Activity | 81 ± 4% | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of ATI-2341 and a general workflow for its in vitro characterization.
Caption: ATI-2341 biased signaling pathway through CXCR4.
Caption: General workflow for in vitro characterization of ATI-2341.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
These assays are used to monitor the interaction between CXCR4 and G-proteins or β-arrestin.
-
Principle: BRET measures the proximity between a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) fused to the proteins of interest. An increase or decrease in the BRET signal upon ligand stimulation indicates a change in the interaction between the two proteins.
-
Cell Lines: HEK293T cells are commonly used for transient transfection of the BRET constructs.
-
Protocol for G-protein Engagement:
-
Co-transfect HEK293T cells with plasmids encoding CXCR4-RlucII and the desired Gα subunit fused to GFP2 (e.g., Gαi1-GFP2, Gα13-GFP2) along with Gβ1 and Gγ2 subunits.
-
48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.1% glucose).
-
Distribute the cell suspension into a 96-well white microplate.
-
Add the Rluc substrate (e.g., coelenterazine h) to each well.
-
Measure the luminescence at wavelengths corresponding to the donor and acceptor (e.g., 485 nm for Rluc and 525 nm for GFP2).
-
Add ATI-2341 at various concentrations and measure the change in the BRET ratio (acceptor emission / donor emission).
-
-
Protocol for β-arrestin Recruitment:
-
Co-transfect HEK293T cells with plasmids encoding CXCR4-RlucII and GFP2-β-arrestin2.
-
Follow steps 2-6 as described for the G-protein engagement assay.
-
This assay measures the increase in intracellular calcium concentration following CXCR4 activation.
-
Principle: Activation of the Gαi pathway by ATI-2341 can lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3), triggering the release of calcium from intracellular stores. This change in calcium concentration is detected by a fluorescent calcium indicator.
-
Cell Lines: CCRF-CEM cells (endogenously expressing CXCR4) or U87 cells transiently transfected with human CXCR4 can be used.
-
Protocol:
-
Plate the cells in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Measure the baseline fluorescence.
-
Add ATI-2341 at various concentrations and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the dose-response curve.
-
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gαi activation.
-
Principle: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This change is typically measured using a competitive immunoassay.
-
Cell Lines: HEK-293 cells stably expressing recombinant human CXCR4 are suitable for this assay.
-
Protocol:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin or NKH477) in the presence of varying concentrations of ATI-2341 for 30 minutes.[3]
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The HTRF assay involves a competitive binding reaction between native cAMP and a labeled cAMP tracer for a specific antibody.
-
This assay assesses the ability of ATI-2341 to induce directed cell migration.
-
Principle: Chemotaxis is the directed movement of cells along a chemical gradient. This assay measures the migration of CXCR4-expressing cells through a porous membrane towards a source of ATI-2341.
-
Cell Lines: CCRF-CEM cells or freshly isolated human polymorphonuclear neutrophils (PMNs) are commonly used.
-
Protocol:
-
Use a multi-well chemotaxis chamber (e.g., a 96-well Neuroprobe plate) with a porous membrane (e.g., 5 µm pore size).
-
Add varying concentrations of ATI-2341 to the lower wells of the chamber.
-
Resuspend the cells in assay buffer (e.g., phenol red-free RPMI with 0.5% BSA) and place them in the upper wells, on top of the membrane.
-
Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Quantify the number of migrated cells by microscopy and cell counting. The results are typically plotted as a bell-shaped dose-response curve.[3]
-
References
- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Allosteric Nexus: A Technical Guide to the Interaction of ATI-2341 with CXCR4
For Immediate Release
This technical guide provides an in-depth exploration of the allosteric binding site and mechanism of action of ATI-2341, a novel pepducin targeting the C-X-C chemokine receptor type 4 (CXCR4). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visually represents the complex signaling and experimental workflows associated with this biased agonist.
Executive Summary
ATI-2341 is a first-in-class, cell-penetrating lipopeptide derived from the first intracellular loop of CXCR4. It functions as a potent and selective allosteric agonist, demonstrating significant bias towards the Gαi signaling pathway over Gα13 and β-arrestin recruitment.[1][2] This unique signaling profile suggests a therapeutic potential distinct from the endogenous ligand, CXCL12, and other CXCR4 modulators.[3][4] Computational modeling studies propose that ATI-2341 binds to a novel allosteric pocket formed by the intracellular loops 1, 2, and 3 of CXCR4.[1][5] This guide delves into the specifics of this interaction, providing a comprehensive resource for understanding and investigating this promising therapeutic agent.
Quantitative Analysis of ATI-2341 Activity
The functional activity of ATI-2341 has been characterized across various cellular assays, revealing its potency and biased agonism. The following tables summarize the key quantitative data from published studies.
Table 1: Potency of ATI-2341 in Functional Assays
| Assay Type | Cell Line | Parameter | ATI-2341 Value | SDF-1α (CXCL12) Value | Reference |
| Gαi Activation | HEK-293 | EC50 | 208 ± 69 nM | 0.25 ± 0.06 nM | [1][4] |
| Calcium Mobilization | CCRF-CEM | EC50 | 194 ± 16 nM | - | [6][7] |
| Calcium Mobilization | U87 (CXCR4 transfected) | EC50 | 140 ± 36 nM | - | [3][8][9] |
| GRK2 Engagement | HEK-293 | EC50 | 154 ± 25 nM | 1.9 ± 0.3 nM | [1] |
| GRK3 Engagement | HEK-293 | EC50 | 420 ± 43 nM | 2.0 ± 0.4 nM | [1] |
Table 2: Efficacy and Intrinsic Activity of ATI-2341
| Assay Type | Cell Line | Parameter | ATI-2341 Value | Reference |
| Calcium Mobilization | CCRF-CEM | Intrinsic Activity | 81 ± 4% | [7][10] |
| β-arrestin Recruitment | HEK-293 | Agonism | Weak Partial Agonist | [1] |
| Gα13 Engagement | HEK-293 | Agonism | No significant agonism | [1][2] |
Proposed Allosteric Binding Site
Unlike orthosteric ligands that bind to the extracellular domain of CXCR4, ATI-2341 is a pepducin designed to interact with the intracellular face of the receptor.[6][7] Computational docking studies have proposed a putative allosteric binding site for ATI-2341 located within a pocket formed by intracellular loops (ICL) 1, 2, and 3.[1][5] The lipid moiety of ATI-2341 is thought to facilitate its insertion into the plasma membrane, allowing the peptide portion to access this intracellular binding site.[7]
Below is a logical diagram illustrating the proposed mechanism of ATI-2341 action.
Caption: Proposed allosteric mechanism of ATI-2341 on CXCR4.
Signaling Pathways
ATI-2341 exhibits biased agonism, preferentially activating the Gαi pathway while having minimal to no effect on Gα13 and β-arrestin recruitment.[1][2] This is in contrast to the natural ligand CXCL12, which activates all three pathways.[1]
Gαi-Mediated Signaling
Activation of the Gαi pathway by ATI-2341 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production.[3] This pathway is also responsible for inducing intracellular calcium mobilization.[3][6]
Lack of Gα13 and β-arrestin Engagement
ATI-2341 does not promote the engagement of Gα13 or the recruitment of β-arrestin.[1][2] The lack of β-arrestin recruitment is attributed to the minimal engagement of G protein-coupled receptor kinases (GRKs) 2 and 3, and minimal GRK6-dependent phosphorylation of CXCR4.[1]
The following diagram illustrates the biased signaling of ATI-2341 compared to CXCL12.
Caption: Biased signaling of ATI-2341 at the CXCR4 receptor.
Experimental Protocols
The characterization of ATI-2341's interaction with CXCR4 has relied on several key in vitro assays. Detailed methodologies for these experiments are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation and β-arrestin Recruitment
BRET assays are a powerful tool for studying protein-protein interactions in live cells.[1][2] This technique was instrumental in demonstrating the biased agonism of ATI-2341.
-
Principle: BRET measures the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP). When the donor and acceptor are in close proximity (<10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.
-
Methodology:
-
Cell Culture and Transfection: HEK-293 cells are cultured and co-transfected with plasmids encoding for CXCR4 fused to Rluc and the G protein subunit or β-arrestin of interest fused to GFP.
-
Cell Plating: Transfected cells are plated in 96-well microplates.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of ATI-2341 or a control ligand (e.g., CXCL12).
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to the wells.
-
Signal Detection: The light emission from both the donor and acceptor molecules is measured using a microplate reader capable of detecting dual-wavelength emissions.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio upon ligand stimulation indicates an interaction between the receptor and the signaling partner.
-
The workflow for a typical BRET experiment is depicted below.
Caption: Experimental workflow for BRET-based analysis of protein interactions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following G protein-coupled receptor activation.[3][8]
-
Principle: Cells are loaded with a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium.
-
Methodology:
-
Cell Seeding: CXCR4-expressing cells (e.g., CCRF-CEM or transfected U87) are seeded in a 96-well plate.[3][11]
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified incubation period.[11]
-
Ligand Addition: A baseline fluorescence reading is taken before the addition of ATI-2341 or other agonists via an automated liquid handler.
-
Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.[11]
-
Data Analysis: The increase in fluorescence intensity over baseline is indicative of calcium mobilization. Dose-response curves are generated to determine EC50 values.
-
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration.[3]
-
Principle: A transwell system is used, where cells are placed in an upper chamber and a chemoattractant is placed in the lower chamber, separated by a porous membrane. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
-
Methodology:
-
Assay Setup: A solution containing ATI-2341 or a control chemoattractant is added to the lower wells of a transwell plate.
-
Cell Addition: A suspension of CXCR4-expressing cells (e.g., CCRF-CEM) is added to the upper inserts.
-
Incubation: The plate is incubated for a period to allow for cell migration.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is counted, typically using a flow cytometer or a cell counter.
-
Data Analysis: The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the control.
-
Receptor Internalization Assay
This assay measures the ligand-induced endocytosis of CXCR4.[3]
-
Principle: The amount of receptor remaining on the cell surface after ligand stimulation is quantified. This can be achieved using various methods, including flow cytometry with a fluorescently labeled antibody against an extracellular epitope of the receptor, or by visualizing fluorescently tagged receptors using microscopy.
-
Methodology (Flow Cytometry):
-
Cell Treatment: CXCR4-expressing cells are treated with ATI-2341 or a control ligand for various time points at 37°C.
-
Antibody Staining: Cells are washed and stained with a fluorescently labeled anti-CXCR4 antibody on ice to prevent further internalization.
-
Flow Cytometry Analysis: The mean fluorescence intensity of the cell population is measured by flow cytometry.
-
Data Analysis: A decrease in the mean fluorescence intensity corresponds to a reduction in cell surface receptor levels due to internalization.
-
Conclusion
ATI-2341 represents a significant advancement in the modulation of CXCR4, offering a unique mechanism of action as a biased allosteric agonist. Its ability to selectively activate the Gαi pathway while avoiding β-arrestin recruitment and Gα13 signaling opens new avenues for therapeutic intervention in diseases where CXCR4 is implicated, such as cancer and inflammatory conditions.[1] The experimental protocols and data presented in this guide provide a solid foundation for further research into ATI-2341 and the development of next-generation allosteric modulators of G protein-coupled receptors. The ongoing exploration of its precise binding interactions through advanced structural and molecular modeling techniques will undoubtedly yield further insights into its therapeutic potential.
References
- 1. Studying the binding interactions of allosteric agonists and antagonists of the CXCR4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4. CXCR4 Calcium Mobilization Assay [bio-protocol.org]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying and Assessing Putative Allosteric Sites and Modulators for CXCR4 Predicted through Network Modeling and Site Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 8. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor [frontiersin.org]
- 11. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ATI-2341 TFA and its Impact on cAMP Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2341 TFA is a novel synthetic lipopeptide, classified as a pepducin, that functions as a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides a comprehensive overview of ATI-2341's mechanism of action, with a particular focus on its impact on cyclic adenosine monophosphate (cAMP) production. ATI-2341 exhibits biased agonism, preferentially activating the Gαi signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This document details the quantitative parameters of ATI-2341's activity, the experimental protocols used for its characterization, and visual representations of the involved signaling pathways and workflows.
Introduction to this compound
ATI-2341 is a first-in-class pepducin derived from the first intracellular loop of the CXCR4 receptor.[1] Pepducins are unique therapeutic agents composed of a short peptide sequence linked to a lipid moiety, which facilitates their interaction with the intracellular domains of G protein-coupled receptors (GPCRs). By allosterically modulating receptor conformation, ATI-2341 acts as a functional agonist of CXCR4.[2][3][4]
A key feature of ATI-2341 is its biased signaling. Unlike the endogenous CXCR4 ligand, CXCL12, which activates multiple G protein pathways, ATI-2341 demonstrates a preference for the Gαi pathway over Gα13 and does not promote β-arrestin recruitment.[5] This biased agonism results in a distinct pharmacological profile, making ATI-2341 a valuable tool for dissecting CXCR4 signaling and a potential therapeutic agent with a unique mechanism of action.
Mechanism of Action: Inhibition of cAMP Production
The primary mechanism by which ATI-2341 modulates intracellular signaling is through the activation of the inhibitory G protein, Gαi. The canonical Gαi signaling cascade, as activated by ATI-2341 at the CXCR4 receptor, is as follows:
-
Receptor Binding and Activation: ATI-2341, as an allosteric agonist, binds to the CXCR4 receptor and stabilizes an active conformation.
-
Gαi Protein Coupling: The activated CXCR4 receptor facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gαi protein.
-
Gαi Subunit Dissociation: The Gαi-GTP complex dissociates from the βγ subunits.
-
Adenylyl Cyclase Inhibition: The Gαi-GTP complex directly interacts with and inhibits the enzyme adenylyl cyclase.[2][3]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cAMP, resulting in lower intracellular cAMP concentrations.[1]
This inhibitory effect on cAMP production has been demonstrated in cellular assays where cAMP levels are artificially elevated using adenylyl cyclase activators such as forskolin or NKH477.[1][6] The addition of ATI-2341 results in a dose-dependent reduction of these stimulated cAMP levels.[1][6]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative parameters of ATI-2341's activity based on published literature. While a specific IC50 for the inhibition of cAMP production is not explicitly stated in the reviewed literature, the dose-dependent nature of this inhibition is well-documented.[1][6]
| Parameter | Value | Cell Line | Assay Type | Reference |
| Gαi Activation (EC50) | 208 ± 69 nM | HEK293 | BRET Assay | [5] |
| Calcium Mobilization (EC50) | 194 ± 16 nM | CCRF-CEM | Calcium Flux Assay | [1][6] |
| Calcium Mobilization (EC50) | 140 ± 36 nM | U87 (CXCR4 transfected) | Calcium Flux Assay | [1][6] |
Table 1: Potency of ATI-2341 in various functional assays.
| Parameter | Observation | Cell Line | Experimental Condition | Reference |
| cAMP Inhibition | Dose-dependent inhibition of NKH477-induced cAMP accumulation. | CXCR4-HEK293 | Pre-incubation with 10 μM NKH477 for 15 min, followed by a 30-min incubation with ATI-2341. | [1] |
| Gαi Dependence | Inhibition of cAMP accumulation is completely abrogated by pertussis toxin (PTX) pre-treatment. | CXCR4-HEK293 | Overnight pre-treatment with PTX. | [1] |
Table 2: Qualitative and mechanistic data on ATI-2341's effect on cAMP production.
Experimental Protocols
cAMP Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is based on the methodology described by Tchernychev et al. (2010).[1]
Objective: To measure the ability of ATI-2341 to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Materials:
-
HEK-293 cells stably expressing human CXCR4 (CXCR4-HEK)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer
-
NKH477 (adenylyl cyclase activator)
-
This compound
-
Pertussis Toxin (PTX)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white microplates
Procedure:
-
Cell Culture: Culture CXCR4-HEK cells in appropriate medium until they reach the desired confluence.
-
Cell Seeding: Seed the CXCR4-HEK cells into 384-well white microplates at a predetermined density and incubate overnight.
-
(Optional) PTX Treatment: For determining Gαi dependence, pre-treat a subset of wells with pertussis toxin overnight according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Stimulation: Pre-incubate the cells with 10 μM NKH477 for 15 minutes at room temperature to stimulate adenylyl cyclase and induce cAMP production.
-
ATI-2341 Treatment: Add the prepared dilutions of ATI-2341 to the wells and incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) to the wells according to the kit manufacturer's protocol.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the NKH477-stimulated control to determine the percent inhibition for each concentration of ATI-2341.
Experimental Workflow Diagram
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ATI-2341 TFA in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a pepducin, a synthetic lipopeptide, it is derived from the first intracellular loop of CXCR4. ATI-2341 functions as a biased agonist, preferentially activating the Gαi signaling pathway over the Gα13 pathway, and notably, does not promote β-arrestin recruitment.[1] This biased agonism leads to the activation of the inhibitory heterotrimeric G protein (Gi), which in turn promotes the inhibition of cAMP production and induces intracellular calcium mobilization.[1][2]
Functionally, ATI-2341 has been shown to induce CXCR4-dependent signaling, leading to receptor internalization and chemotaxis in cells expressing the receptor.[2] These characteristics make ATI-2341 a subject of interest for its potential therapeutic applications, including the mobilization of hematopoietic stem and progenitor cells.[1][2]
These application notes provide detailed protocols for a selection of key in vitro cell-based assays to characterize the activity of ATI-2341 TFA. The included methodologies cover the assessment of intracellular calcium mobilization, cAMP inhibition, and β-arrestin recruitment to provide a comprehensive profile of the compound's functional selectivity.
Data Presentation
The following table summarizes the quantitative data for ATI-2341's activity in various cell-based assays as reported in the literature.
| Assay Type | Cell Line | Parameter | Value |
| Calcium Mobilization | CCRF-CEM | EC50 | 194 ± 16 nM |
| Calcium Mobilization | U87 (CXCR4 transfected) | EC50 | 140 ± 36 nM |
| Gαi Activation | HEK293 | EC50 | 208 ± 69 nM |
| β-Arrestin Recruitment | HEK293 | - | Weak partial agonist |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator, Fluo-4 AM.
Materials:
-
This compound
-
CCRF-CEM or HEK293 cells endogenously or recombinantly expressing CXCR4
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm
Protocol:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
For adherent cells, seed them into the microplate and allow them to attach overnight. For suspension cells, they can be plated on the day of the assay.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM.
-
To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
Probenecid (1-2.5 mM) can be included in the loading buffer to inhibit the extrusion of the dye from the cells.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Wash:
-
Gently remove the dye loading solution.
-
Wash the cells twice with HBSS.
-
After the final wash, add 100 µL (for 96-well) or 25 µL (for 384-well) of HBSS to each well.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in HBSS.
-
Place the microplate into the fluorescence plate reader and set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the wells.
-
Continue to record the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Inhibition Assay
This protocol outlines a method to measure the inhibition of cyclic AMP (cAMP) production by this compound in CXCR4-expressing cells using a competitive immunoassay, such as the LANCE® Ultra cAMP Kit.
Materials:
-
This compound
-
HEK293 cells stably expressing CXCR4
-
Cell culture medium
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
LANCE® Ultra cAMP Kit (or equivalent)
-
384-well white opaque microplates
-
TR-FRET compatible plate reader
Protocol:
-
Cell Preparation:
-
Harvest and resuspend cells in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
The optimal cell density should be determined for each cell line.
-
-
Assay Procedure:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of a serial dilution of this compound to the wells.
-
Add 5 µL of forskolin to all wells (except for the negative control). The concentration of forskolin should be pre-determined to be at its EC80 to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add 5 µL of the Eu-cAMP tracer and 5 µL of the ULight™-anti-cAMP antibody working solutions (prepared according to the kit manufacturer's instructions) to each well to stop the reaction and lyse the cells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET compatible plate reader at an excitation of 320 or 340 nm and emission at 615 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for cAMP inhibition.
-
β-Arrestin Recruitment Assay
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to assess the recruitment of β-arrestin to CXCR4 upon stimulation with this compound.
Materials:
-
This compound
-
HEK293 cells
-
Expression plasmids for CXCR4 fused to a Renilla luciferase (Rluc) variant (e.g., CXCR4-Rluc8) and β-arrestin-2 fused to a fluorescent protein acceptor (e.g., Venus-β-arrestin-2)
-
Transient transfection reagent
-
Cell culture medium
-
Coelenterazine h (or other suitable Rluc substrate)
-
96-well white, clear-bottom microplates
-
BRET-compatible plate reader
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the CXCR4-Rluc8 and Venus-β-arrestin-2 expression plasmids using a suitable transfection reagent.
-
Plate the transfected cells in the 96-well microplates and culture for 24-48 hours.
-
-
Assay Procedure:
-
On the day of the assay, replace the culture medium with HBSS.
-
Add serial dilutions of this compound to the wells. A known CXCR4 agonist that induces β-arrestin recruitment (e.g., CXCL12) should be used as a positive control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Signal Detection:
-
Add the Rluc substrate (e.g., coelenterazine h) to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two emission wavelengths simultaneously using a BRET-compatible plate reader (e.g., filters for Rluc emission, ~475 nm, and Venus emission, ~535 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the intensity of the light emitted by the acceptor (Venus) by the intensity of the light emitted by the donor (Rluc).
-
Plot the change in BRET ratio against the logarithm of the this compound concentration.
-
A significant increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor. As ATI-2341 is a weak partial agonist for β-arrestin recruitment, the expected BRET signal change will be substantially lower than that of the positive control.
-
Visualizations
Caption: this compound biased signaling pathway at the CXCR4 receptor.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
References
Application Notes and Protocols: Utilizing ATI-2341 TFA for Stem Cell Mobilization in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a pepducin derived from the first intracellular loop of CXCR4, it acts as a biased ligand, preferentially activating the Gαi signaling pathway over the Gα13 pathway.[1][3] This unique mechanism of action leads to the mobilization of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) into the peripheral circulation.[4][5] These application notes provide detailed protocols for the use of ATI-2341 TFA in a mouse model for stem cell mobilization, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
In Vitro Activity of ATI-2341
| Parameter | Cell Line | Value | Reference |
| EC50 (Calcium Mobilization) | Wild-type CXCR4 transfected cells | 140 ± 36 nM | [4] |
| EC50 (Calcium Mobilization) | CCRF-CEM cells | 194 ± 16 nM | [6] |
| Intrinsic Activity | CCRF-CEM cells | 81 ± 4% | [6] |
In Vivo Mobilization of PMNs and HSPCs in Mice
| Administration Route | Dose | Effect | Time Point | Reference |
| Intravenous (i.v.) | 0.66 µmol/kg | Maximal increase in peripheral PMNs | 90 minutes | [4] |
| Intravenous (i.v.) | Not specified | > 2-fold increase in circulating CFU-GM | Not specified | [6] |
| Intraperitoneal (i.p.) | 405 nmol/kg | Maximal recruitment of PMNs into the peritoneum | Not specified | [5] |
Signaling Pathway
ATI-2341 functions as a biased agonist of the CXCR4 receptor. Unlike the endogenous ligand CXCL12, which activates multiple signaling cascades, ATI-2341 preferentially activates the Gαi-dependent pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and subsequent mobilization of intracellular calcium.[3][6] This biased agonism is thought to underlie its potent ability to mobilize hematopoietic stem and progenitor cells from the bone marrow.[4]
Experimental Protocols
Preparation of this compound for In Vivo Administration
A stock solution of this compound can be prepared by dissolving the compound in a suitable solvent such as sterile, pyrogen-free water or a buffer like PBS. For intravenous administration in rats, a working solution can be prepared by diluting a DMSO stock solution with a 20% SBE-β-CD saline solution.[7] It is crucial to ensure complete dissolution and sterility before administration.
Mouse Model for Stem Cell Mobilization
This protocol outlines a general procedure for evaluating the stem cell mobilizing activity of this compound in a mouse model.
Materials:
-
This compound
-
Sterile saline or appropriate vehicle control
-
Syringes and needles for intravenous or intraperitoneal injection
-
Equipment for blood collection (e.g., retro-orbital bleeding supplies or cardiac puncture equipment for terminal procedures)
-
EDTA-coated microcentrifuge tubes
-
Flow cytometer and relevant antibodies for hematopoietic stem and progenitor cell analysis (e.g., c-Kit, Sca-1, lineage markers)
-
Reagents for Colony-Forming Unit (CFU) assays (e.g., MethoCult™)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Drug Preparation: Prepare this compound at the desired concentration in a sterile vehicle. A common dose for maximal effect of similar compounds is around 0.66 µmol/kg for intravenous administration.[4]
-
Administration: Administer this compound to the experimental group of mice via intravenous (tail vein) or intraperitoneal injection. Administer an equal volume of the vehicle to the control group.
-
Blood Collection: At a predetermined time point post-injection (e.g., 90 minutes for peak PMN mobilization), collect peripheral blood from the mice.[4] The method of collection will depend on the experimental design (interim or terminal).
-
Cell Counting: Perform a complete blood count (CBC) to determine the total number of white blood cells (WBCs) and polymorphonuclear neutrophils (PMNs).
-
Flow Cytometry Analysis:
-
Lyse red blood cells from the peripheral blood sample.
-
Stain the remaining cells with a cocktail of fluorescently-labeled antibodies to identify hematopoietic stem and progenitor cells (HSPCs). A common staining panel for murine HSPCs is Lineage-Sca-1+c-Kit+ (LSK).
-
Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage and absolute number of HSPCs in the peripheral blood.
-
-
Colony-Forming Unit (CFU) Assay:
-
Plate a known number of peripheral blood mononuclear cells in semi-solid methylcellulose medium.
-
Incubate the plates for 7-14 days.
-
Count the number of colonies to determine the frequency of colony-forming unit-granulocyte/macrophage (CFU-GM) and other progenitor cell types.[6] This provides a functional measure of mobilized progenitor cells.[10][11]
-
Conclusion
This compound represents a promising therapeutic candidate for the mobilization of hematopoietic stem cells.[4] Its unique mechanism as a biased agonist of CXCR4 offers a novel approach compared to traditional mobilizing agents. The protocols and data presented here provide a framework for researchers to investigate the in vivo efficacy and mechanism of action of this compound in preclinical mouse models. Adherence to detailed experimental design and quantitative analysis is crucial for the successful evaluation of this and other novel stem cell mobilizing agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATI-2341 | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. Quantifying hematopoietic stem and progenitor cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATI-2341 TFA in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the administration and dosage of ATI-2341 as reported in preclinical animal studies. The following protocols are based on publicly available literature and are intended for research purposes only.
Introduction
ATI-2341 is a pepducin, a synthetic lipopeptide, that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions as a biased agonist, preferentially activating the Gαi signaling pathway over Gα13 and β-arrestin pathways.[1][2][3] This biased agonism is believed to underlie its distinct physiological effects, such as the mobilization of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) without affecting lymphocyte mobilization.[1][3] In animal models, ATI-2341 has been shown to induce chemotaxis and mobilize hematopoietic cells.[1][4][5][6]
While the literature primarily refers to ATI-2341, it is understood that for research purposes, it is often supplied as a trifluoroacetate (TFA) salt to improve solubility and stability. Researchers should account for the TFA counter-ion when calculating the precise molecular weight and molar concentrations for dosing solutions.
Data Presentation: Administration and Dosage in Animal Studies
The following tables summarize the quantitative data on ATI-2341 administration and dosage from published animal studies.
Table 1: ATI-2341 Administration and Dosage in Mice
| Animal Model | Administration Route | Dose Range | Vehicle | Observed Effect | Reference |
| BALB/c Mice | Intraperitoneal (i.p.) | 30 - 1350 nmol/kg | Endotoxin-free water[7] | Dose-dependent recruitment of PMNs into the peritoneum, with a maximal effect at 405 nmol/kg.[6] | [3][6] |
| BALB/c Mice | Intraperitoneal (i.p.) | 300 nmol/kg | Not specified | Peritoneal recruitment of PMNs.[3] | [3] |
| Mice | Intravenous (i.v.) | Not specified | Not specified | Dose-dependent increase in peripheral circulation of PMNs 90 minutes after administration.[7] | [7] |
Table 2: ATI-2341 Administration and Dosage in Non-Human Primates
| Animal Model | Administration Route | Dose Range | Vehicle | Observed Effect | Reference |
| Cynomolgus Monkeys | Intravenous (i.v.) bolus | Not specified | Not specified | Mobilization of PMNs and HSPCs.[1] | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Chemotaxis Studies
Objective: To assess the in vivo chemotactic activity of ATI-2341 by measuring the recruitment of polymorphonuclear neutrophils (PMNs) to the peritoneum.
Materials:
-
ATI-2341 TFA
-
Endotoxin-free water for injection
-
BALB/c mice
-
Standard laboratory equipment for i.p. injections and peritoneal lavage
Procedure:
-
Preparation of Dosing Solution:
-
ATI-2341 is reported to be soluble in water up to 1 mg/mL.[5]
-
Reconstitute this compound in endotoxin-free water to the desired stock concentration.
-
Perform serial dilutions with endotoxin-free water to achieve the final dosing concentrations (e.g., corresponding to 30, 100, 300, 405, 1350 nmol/kg).
-
-
Animal Dosing:
-
House BALB/c mice (eight mice per group is a reported group size) under standard laboratory conditions.[3]
-
Administer the prepared ATI-2341 solution or vehicle control via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals.
-
-
Sample Collection:
-
At a predetermined time point post-injection (e.g., 3 hours), euthanize the mice.[3]
-
Collect peritoneal lavage fluid.
-
-
Analysis:
-
Determine the number of PMNs in the peritoneal lavage fluid, for example, by using a hematology analyzer or manual cell counting with microscopy.
-
Data can be presented as the mean number of PMNs ± SEM.[3]
-
Protocol 2: Intravenous (i.v.) Administration in Mice for Mobilization Studies
Objective: To evaluate the ability of ATI-2341 to mobilize PMNs into the peripheral circulation.
Materials:
-
This compound
-
Appropriate sterile vehicle for i.v. injection (e.g., sterile saline or PBS). While not explicitly stated, water for injection is a likely vehicle given its solubility.
-
Mice
-
Equipment for i.v. injection (e.g., tail vein) and blood collection.
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile stock solution of this compound in the chosen vehicle.
-
Dilute to the final desired concentrations for i.v. administration.
-
-
Animal Dosing:
-
Administer ATI-2341 solution or vehicle control via intravenous (i.v.) injection.
-
-
Sample Collection:
-
Collect peripheral blood samples at specified time points (e.g., 90 minutes post-injection).[7]
-
-
Analysis:
-
Perform a complete blood count (CBC) with differential to determine the number of circulating PMNs.
-
Analyze the dose-dependent effect of ATI-2341 on PMN counts.
-
Visualizations
Signaling Pathway of ATI-2341
The following diagram illustrates the biased agonist activity of ATI-2341 at the CXCR4 receptor. ATI-2341 allosterically binds to CXCR4 and selectively activates the Gαi-protein pathway, leading to downstream effects such as inhibition of cAMP production and calcium mobilization.[1][2] Unlike the endogenous ligand CXCL12, ATI-2341 does not significantly engage Gα13 or β-arrestin pathways.[3]
Experimental Workflow for In Vivo Chemotaxis Study
The diagram below outlines the key steps in an in vivo experiment to assess the chemotactic effects of ATI-2341 in mice.
References
- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATI-2341 | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for Chemotaxis Assay using ATI-2341 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] As a pepducin, a lipidated peptide derived from an intracellular loop of the receptor, it uniquely modulates receptor activity from the intracellular side.[5][6][7] ATI-2341 acts as a biased agonist, preferentially activating the Gαi signaling pathway over Gα13 and notably, does not promote the recruitment of β-arrestin.[5][6][8][9] This biased agonism leads to the inhibition of cAMP production and mobilization of intracellular calcium.[1][2][3]
Functionally, ATI-2341 has been demonstrated to induce chemotaxis in cells that endogenously express CXCR4, such as the human T-lymphoblastic leukemia cell line (CCRF-CEM) and polymorphonuclear neutrophils (PMNs).[5][7] It has also been shown to be a potent mobilizer of bone marrow hematopoietic stem and progenitor cells (HSPCs) and PMNs in vivo.[1][7][10] The EC50 value for ATI-2341 in inducing calcium flux in CCRF-CEM cells is approximately 194 ± 16 nM.[1][7]
These application notes provide a detailed protocol for performing a chemotaxis assay using ATI-2341 TFA with CXCR4-expressing cells, such as CCRF-CEM cells, utilizing the widely accepted Boyden chamber assay format.
Signaling Pathway of ATI-2341 at the CXCR4 Receptor
Caption: Biased signaling of ATI-2341 at the CXCR4 receptor, favoring Gαi activation.
Experimental Protocol: Chemotaxis Assay using a Boyden Chamber
This protocol is designed for the evaluation of the chemotactic effect of this compound on CXCR4-expressing cells (e.g., CCRF-CEM).
Materials and Reagents
-
Cells: CCRF-CEM cells (or other CXCR4-expressing cell line).
-
Compound: this compound (trifluoroacetate salt).
-
Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA).
-
Cell Culture Medium: RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 1% Penicillin-Streptomycin.
-
Chemotaxis Apparatus: 96-well Boyden chamber with polycarbonate membranes (5 µm pore size is suitable for lymphocytes).[11][12]
-
Detection Reagent: Calcein-AM or other fluorescent dye for cell quantification.
-
Reagents for cell detachment (if using adherent cells): Trypsin-EDTA.
-
General lab equipment: Centrifuge, incubator (37°C, 5% CO₂), fluorescence plate reader, hemocytometer or automated cell counter.
Procedure
Day 1: Cell Preparation
-
Culture CCRF-CEM cells in their standard culture medium until they reach a logarithmic growth phase.
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with serum-free RPMI 1640 to remove any residual serum.
-
Resuspend the cells in Assay Medium (RPMI 1640 + 0.5% BSA) at a final concentration of 1 x 10⁶ cells/mL.
-
Incubate the cells in a flask for 2 hours at 37°C to allow for serum starvation.
Day 2: Chemotaxis Assay
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.[10]
-
Perform serial dilutions in Assay Medium to prepare a range of concentrations. A typical dose-response curve for chemotaxis is bell-shaped, so a wide range of concentrations is recommended.[7] (See Table 1 for suggested concentrations).
-
-
Set up the Boyden Chamber:
-
Add 30 µL of the prepared this compound dilutions to the lower wells of the Boyden chamber.
-
Include a negative control (Assay Medium only) and a positive control (a known chemoattractant for CXCR4, like SDF-1α/CXCL12).
-
Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.
-
Add 50 µL of the prepared cell suspension (1 x 10⁶ cells/mL) to the top of each well of the upper chamber.
-
-
Incubation:
-
Incubate the assembled chamber at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal time should be determined empirically for the specific cell line.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the membrane using a suitable method (e.g., Diff-Quik stain) and count under a microscope.
-
Alternatively, for a higher-throughput method, quantify the migrated cells in the lower chamber using a fluorescence-based assay (e.g., Calcein-AM). This involves lysing the migrated cells and measuring the fluorescence.[13][14]
-
Data Presentation
Table 1: Suggested this compound Concentrations for Dose-Response Analysis
| Treatment Group | This compound Concentration (nM) | Purpose |
| Negative Control | 0 | Baseline random migration |
| Experimental Group 1 | 1 | Low concentration for threshold detection |
| Experimental Group 2 | 10 | |
| Experimental Group 3 | 50 | |
| Experimental Group 4 | 100 | Expected to be near the peak of the response |
| Experimental Group 5 | 200 | Near the reported EC50 for Ca²⁺ flux[1] |
| Experimental Group 6 | 500 | |
| Experimental Group 7 | 1000 | High concentration to observe the descending |
| Experimental Group 8 | 5000 | part of the bell-shaped curve |
| Positive Control | e.g., 100 ng/mL SDF-1α | To ensure cell responsiveness and assay validity |
Table 2: Example Data Layout for Chemotaxis Assay Results
| Treatment | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU*) | Mean RFU | Standard Deviation | Fold Change vs. Negative Control |
| Negative Control | 1.0 | |||||
| ATI-2341 (1 nM) | ||||||
| ATI-2341 (10 nM) | ||||||
| ATI-2341 (50 nM) | ||||||
| ATI-2341 (100 nM) | ||||||
| ATI-2341 (200 nM) | ||||||
| ATI-2341 (500 nM) | ||||||
| ATI-2341 (1000 nM) | ||||||
| ATI-2341 (5000 nM) | ||||||
| Positive Control (SDF-1α) |
*RFU: Relative Fluorescence Units
Experimental Workflow
Caption: Step-by-step workflow for the this compound chemotaxis assay.
Safety and Handling
This compound is for research use only and not for human use.[1][2] Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the manufacturer's safety data sheet (SDS) for specific handling and storage information. ATI-2341 is typically stored at -20°C.[10] When preparing solutions, ensure the compound is fully dissolved. To aid solubility, warming the tube to 37°C and using an ultrasonic bath may be beneficial.[2] For in vivo experiments, it is recommended to prepare fresh solutions daily.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. criver.com [criver.com]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of ATI-2341 TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a pepducin, it functions as a biased ligand, primarily activating the Gαi signaling pathway to induce calcium mobilization and inhibit cAMP production.[1][3] This activity makes ATI-2341 a valuable tool for studying CXCR4 signaling and a potential therapeutic agent for mobilizing hematopoietic stem and progenitor cells (HSPCs).[4]
Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results. This document provides detailed protocols and application notes for the preparation of ATI-2341 TFA (trifluoroacetate salt) stock solutions for both in vitro and in vivo applications.
Physicochemical Properties and Data
The trifluoroacetic acid (TFA) salt of ATI-2341 is the common commercially available form. TFA is used during peptide synthesis and purification.[5] The molecular weight of the free base peptide is 2256.82 g/mol .[1][2] The presence of an unknown number of TFA counterions (xC₂HF₃O₂) will increase the actual molecular weight of the lyophilized powder.[2][6] For precise molarity calculations, it is recommended to consult the batch-specific certificate of analysis or consider the molecular weight of the TFA salt form, which is approximately 2370.84 g/mol .[7][8]
| Property | Value | Source(s) |
| Product Name | ATI-2341 Trifluoroacetate Salt | [2][6] |
| Synonym(s) | Pal-Met-Gly-Tyr-Gln-Lys-Lys-Leu-Arg-Ser-Met-Thr-Asp-Lys-Tyr-Arg-Leu | [2] |
| Molecular Formula (Free Base) | C₁₀₄H₁₇₈N₂₆O₂₅S₂ | [1] |
| Molecular Weight (Free Base) | 2256.82 g/mol | [1][2][6] |
| Molecular Formula (TFA Salt) | C₁₀₄H₁₇₈N₂₆O₂₅S₂ • xC₂HF₃O₂ | [2][6] |
| Appearance | White to off-white crystalline solid/powder | [1][6] |
| Purity | ≥95% - ≥98% (HPLC) | [2][6] |
| Solubility | DMSO: 30-100 mg/mL | [1][7][8][9] |
| DMF: 30 mg/mL | [9] | |
| Water: Soluble to 1 mg/mL | ||
| Storage (Lyophilized Powder) | -20°C for 1 year; -80°C for 2 years (sealed, away from moisture) | [1] |
| Storage (Stock Solution in DMSO) | -20°C for 1 month; -80°C for 6 months (aliquoted) | [1][8] |
Application Notes
Handling and Storage of Lyophilized Powder
Lyophilized peptides are often hygroscopic.[10] To prevent moisture absorption, which can reduce stability and weighing accuracy, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[10][11] For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a sealed container with a desiccant.[1][11]
Choosing a Solvent
The choice of solvent depends on the experimental application.
-
Dimethyl Sulfoxide (DMSO): ATI-2341 exhibits high solubility in DMSO, making it the recommended solvent for preparing high-concentration primary stock solutions.[1][7][9] For cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
-
Water: While ATI-2341 is reported to be soluble in water up to 1 mg/mL, solubility can be peptide-dependent. Using sterile, distilled water is a good starting point for many peptides.[10]
-
Organic Solvents: If solubility in water is poor, other organic solvents like dimethylformamide (DMF) can be used.[9]
The Impact of Trifluoroacetic Acid (TFA)
TFA is a strong acid used in peptide purification that forms salts with the positively charged residues of the peptide.[5] While residual TFA is acceptable for many experiments, it can alter the secondary structure or interfere with certain biological assays.[5] If TFA is a concern, several methods exist for its removal, such as exchanging it for a more biologically benign counter-ion like hydrochloride (HCl) or acetate.[12][13][14] This typically involves dissolving the peptide in an acidic solution (e.g., 100 mM HCl) and then re-lyophilizing, a process that may need to be repeated several times.[5][14]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for most in vitro experiments.
Materials:
-
Vial of lyophilized this compound
-
High-purity, anhydrous DMSO
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 15-20 minutes.[10]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[15]
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired concentration. For a 10 mM stock solution, using the TFA salt molecular weight of ~2370.84 g/mol :
-
Volume (µL) = [Mass of peptide (mg) / 2370.84 ( g/mol )] × 100,000
-
-
Reconstitution: Carefully add the calculated volume of DMSO to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely.[16] If necessary, sonication or gentle warming (37°C) can be used to aid dissolution.[8][17] Visually inspect the solution to ensure it is clear and free of particulates.[11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[11] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8] Avoid repeated freeze-thaw cycles.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATI-2341 trifluoroacetate salt ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. ATI-2341 (trifluoroacetate salt) - Cayman Chemical [bioscience.co.uk]
- 7. abmole.com [abmole.com]
- 8. glpbio.com [glpbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. biosynth.com [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 16. primepeptides.co [primepeptides.co]
- 17. researchgate.net [researchgate.net]
Application of ATI-2341 TFA in Asherman Syndrome Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Asherman's syndrome (AS) is an acquired uterine condition characterized by the formation of intrauterine adhesions, leading to symptoms such as infertility, recurrent pregnancy loss, and menstrual abnormalities.[1][2][3] The underlying pathology involves damage to the basal layer of the endometrium, resulting in fibrosis and obliteration of the uterine cavity. Current treatments, primarily hysteroscopic adhesiolysis, have limitations in restoring normal endometrial function. Emerging research has focused on regenerative medicine approaches, including the use of stem cells to repair the damaged endometrium.
ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[4][5][6] It acts as a biased ligand, preferentially activating the Gαi signaling pathway over Gα13, which leads to the inhibition of cAMP production and mobilization of intracellular calcium.[4][7] This biased agonism is significant as the CXCR4 signaling axis is crucial for stem cell mobilization and homing. ATI-2341 has been shown to be an effective mobilizer of bone marrow polymorphonuclear neutrophils and hematopoietic stem and progenitor cells.[4][8]
Recent preclinical studies have highlighted the therapeutic potential of ATI-2341 TFA in the context of Asherman's syndrome. The compound has been demonstrated to promote the recruitment of both bone marrow-derived stem cells (BMSCs) and menstrual blood-derived mesenchymal stem cells (MenSCs) to the site of uterine injury.[9][10] This targeted recruitment of stem cells aids in endometrial regeneration, reduces fibrosis, and improves fertility outcomes in animal models of AS.[9] The mechanism of action is believed to be mediated through the activation of the Gi pathway, which enhances the proliferation and reparative functions of endometrial cells.[10] These findings position this compound as a promising candidate for further investigation and development as a novel therapy for Asherman's syndrome.
Quantitative Data Summary
Table 1: In Vivo Effects of this compound in a Mouse Model of Asherman's Syndrome
| Parameter | Control Group (PBS) | This compound Group | This compound + ADM3100 (CXCR4 Antagonist) Group | Reference |
| Pregnancy Rate | Lower | Significantly Higher | Lower than this compound group | [9] |
| Litter Size | Smaller | Significantly Larger | Smaller than this compound group | [9] |
| Pregnancy Cycle | Longer | Significantly Shorter | Longer than this compound group | [9] |
| Endometrial Fibrosis | Severe | Mitigated | Exacerbated | [9] |
| BMSC Recruitment | Low | Promoted | Inhibited | [9] |
Table 2: In Vitro Effects of this compound on Rat Menstrual Blood-Derived Mesenchymal Stem Cells (MenSCs)
| This compound Concentration | Cell Proliferation Rate (vs. Control) | Number of Endometrial Glands | Fibrosis Area | MMP-9 Expression | TIMP-1 Expression | CK and VIM Expression | Reference |
| 0 ng/mL (Control) | Baseline | Least | Most (abundant blue-stained collagen) | High | Low | High | [10] |
| 10 ng/mL | Increased | Increased | Decreased | Decreased | Increased | Not specified | [10] |
| 50 ng/mL | Further Increased | Further Increased | Further Decreased | Further Decreased | Further Increased | Not specified | [10] |
| 100 ng/mL | Maximally Increased | Most (uniformly arranged) | Minimally Decreased | Lowest | Highest | Lowest | [10] |
Experimental Protocols
I. Induction of Asherman's Syndrome in a Murine Model
This protocol describes a common method for creating a murine model of Asherman's syndrome that mimics the endometrial injury seen in humans.
Materials:
-
8-week-old female C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments (scissors, forceps)
-
27-gauge needle
-
Suture materials
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a midline abdominal incision to expose the uterine horns.
-
Gently traumatize the full thickness of one or both uterine horns by scraping the endometrial surface with a 27-gauge needle. Ensure consistent injury along the length of the horn.
-
The contralateral horn can be left untouched to serve as an internal control.
-
Suture the abdominal wall and skin.
-
Allow the animals to recover for a period (e.g., three estrous cycles) to allow for the development of fibrosis.
-
Confirm the establishment of the AS model through histological analysis (e.g., H&E and Masson's trichrome staining) of the uterine tissue, looking for evidence of fibrosis and reduced endometrial gland number.
II. Bone Marrow Stem Cell (BMSC) Transplantation and this compound Administration
This protocol details the transplantation of BMSCs and subsequent treatment with this compound in the established murine AS model.
Materials:
-
AS model mice
-
Donor ubiquitin-GFP mice (for tracking transplanted cells)
-
This compound solution
-
CXCR4 antagonist (e.g., ADM3100) solution
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of donor ubiquitin-GFP mice.
-
Transplant the isolated BMSCs into the AS model mice via tail vein injection.
-
After a recovery and cell engraftment period (e.g., 2 weeks), divide the mice into experimental groups:
-
Control group: Administer PBS.
-
Treatment group: Administer this compound.
-
Antagonist group: Administer a CXCR4 antagonist (e.g., ADM3100).
-
Combination group: Administer both this compound and the CXCR4 antagonist.
-
-
Administer the respective treatments (e.g., via subcutaneous injection) according to a defined dosing schedule.
-
At the end of the treatment period, evaluate uterine repair and fertility outcomes.
III. Quantification of Endometrial Fibrosis
This protocol outlines the histological assessment of endometrial fibrosis.
Materials:
-
Uterine tissue samples
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Masson's trichrome staining kit
-
Microscope with imaging software
Procedure:
-
Fix the uterine tissue samples in 10% formalin and embed in paraffin.
-
Section the paraffin-embedded tissue at a thickness of 5 µm.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Masson's trichrome staining according to the manufacturer's protocol. This stain will color collagen fibers blue/green, nuclei black, and cytoplasm/muscle red.
-
Capture images of the stained sections under a microscope.
-
Quantify the area of fibrosis (blue/green staining) relative to the total endometrial area using image analysis software (e.g., ImageJ). The degree of fibrosis can be expressed as a percentage of the total area.
IV. In Vitro Treatment of Menstrual Blood-Derived Mesenchymal Stem Cells (MenSCs)
This protocol describes the culture and treatment of rat MenSCs with this compound.
Materials:
-
Rat menstrual blood-derived mesenchymal stem cells (MenSCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture rat MenSCs in standard cell culture medium.
-
Seed the MenSCs into 96-well plates for proliferation assays and 6-well plates for protein expression analysis.
-
Allow the cells to adhere overnight.
-
Prepare different concentrations of this compound (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL) in the cell culture medium.
-
Replace the existing medium in the cell culture plates with the medium containing the different concentrations of this compound. A control group should receive medium without this compound.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
V. MTT Assay for Cell Proliferation
This protocol details the colorimetric assay to assess MenSC proliferation.
Materials:
-
MenSCs treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
After the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
VI. Flow Cytometry for Cell Cycle Analysis
This protocol describes the analysis of the cell cycle distribution of MenSCs.
Materials:
-
MenSCs treated with this compound
-
Trypsin-EDTA
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated MenSCs by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound in promoting endometrial repair.
Caption: In vivo experimental workflow for evaluating this compound.
Caption: In vitro experimental workflow for assessing this compound effects on MenSCs.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. tabaslab.com [tabaslab.com]
- 4. Quantification of Endometrial Fibrosis Using Noninvasive MRI T2 Mapping: Initial Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Uterine-derived stem cells reconstitute the bone marrow of irradiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Development of methods for detecting the fate of mesenchymal stem cells regulated by bone bioactive materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATI-2341 TFA in Hematopoietic Stem Cell Transplantation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a pepducin, a lipopeptide modulator, it acts as a biased ligand, preferentially activating Gαi signaling pathways over Gα13 and β-arrestin recruitment.[1][2] This biased agonism is believed to underlie its unique pharmacological profile. ATI-2341 has demonstrated efficacy in mobilizing hematopoietic stem and progenitor cells (HSPCs) and polymorphonuclear neutrophils (PMNs) from the bone marrow into the peripheral circulation, making it a compound of interest for hematopoietic stem cell transplantation (HSCT).[1][3] Notably, unlike other CXCR4 modulators such as AMD-3100, ATI-2341 does not appear to mobilize lymphocytes.[3]
These application notes provide an overview of ATI-2341's mechanism of action and detailed protocols for its use in in vitro and in vivo studies relevant to HSCT research.
Mechanism of Action
ATI-2341 functions as a selective allosteric agonist at the CXCR4 receptor. Its binding to an intracellular loop of the receptor stabilizes an active conformation that favors coupling to the inhibitory G protein (Gi).[1][2] This leads to downstream signaling events including the inhibition of cAMP production and the mobilization of intracellular calcium.[1] This selective activation of the Gi pathway, without significant engagement of G13 or β-arrestin pathways, is a key feature of ATI-2341's biased agonism.[2] While it acts as an agonist for certain cellular responses like chemotaxis and receptor internalization, its systemic administration leads to a functional antagonism, resulting in the mobilization of HSPCs and PMNs from the bone marrow.[3]
Caption: Signaling pathway of ATI-2341 at the CXCR4 receptor.
Data Presentation
Table 1: In Vitro Activity of ATI-2341
| Parameter | Cell Line | Value | Reference |
| EC50 (Calcium Mobilization) | CCRF-CEM | 194 ± 16 nM | [1] |
| Intrinsic Activity | CCRF-CEM | 81 ± 4% | [1] |
| EC50 (Calcium Mobilization) | U87 glioblastoma (CXCR4 transfected) | 140 ± 36 nM |
Table 2: In Vivo Mobilization of Hematopoietic Cells by ATI-2341 in Mice
| Cell Type | Administration Route | Maximal Effective Dose | Observation Time | Reference |
| Polymorphonuclear Neutrophils (PMNs) | Intraperitoneal (i.p.) | 405 nmol/kg | 3 hours post-injection | |
| Polymorphonuclear Neutrophils (PMNs) | Intravenous (i.v.) | 0.66 µmol/kg | 90 minutes post-injection | |
| Hematopoietic Stem/Progenitor Cells (CFU-GM) | Intravenous (i.v.) | Not explicitly defined | Not explicitly defined |
Experimental Protocols
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
This protocol is designed to measure the ability of ATI-2341 to induce a transient increase in intracellular calcium concentration in a CXCR4-expressing cell line, such as CCRF-CEM.
-
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM)
-
ATI-2341 TFA
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Ionomycin (positive control)
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Harvest and wash the cells, then resuspend in HBSS with HEPES at a concentration of 1 x 106 cells/mL.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. For example, for Fluo-4 AM, incubate cells with 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with HEPES to remove extracellular dye and resuspend in the same buffer.
-
Equilibrate the cells at 37°C for 10-15 minutes before analysis.
-
Establish a baseline fluorescence reading for 30-60 seconds using a flow cytometer or plate reader.
-
Add ATI-2341 at various concentrations (e.g., a range of 1 nM to 10 µM) and continue to record the fluorescence signal for at least 5 minutes.
-
As a positive control, add a saturating concentration of ionomycin (e.g., 1 µM) to determine the maximal calcium response.
-
Analyze the data by calculating the change in fluorescence intensity over time. The EC50 can be determined by plotting the peak fluorescence response against the logarithm of the ATI-2341 concentration.
-
2. In Vitro Chemotaxis Assay
This protocol measures the ability of ATI-2341 to induce directed migration of CXCR4-expressing cells. A characteristic bell-shaped dose-response curve is expected.
-
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM)
-
This compound
-
Transwell inserts (e.g., 5 or 8 µm pore size)
-
Cell culture medium with low serum (e.g., 0.5% FBS)
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of ATI-2341 in low-serum medium. A suggested concentration range to observe the bell-shaped curve is 0.1 nM to 10 µM.
-
Add the ATI-2341 dilutions to the lower wells of the transwell plate. Include a negative control (medium only) and a positive control (a known chemoattractant like SDF-1α/CXCL12).
-
Harvest and resuspend the cells in low-serum medium at a concentration of 1-2 x 106 cells/mL.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (typically 2-4 hours).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and staining with a fluorescent dye like Calcein-AM, followed by reading the fluorescence on a plate reader.
-
Plot the number of migrated cells against the concentration of ATI-2341 to visualize the chemotactic response.
-
Caption: Workflow for the in vitro chemotaxis assay.
3. CXCR4 Receptor Internalization Assay
This protocol quantifies the ATI-2341-induced internalization of the CXCR4 receptor from the cell surface.
-
Materials:
-
CXCR4-expressing cells (e.g., HEK-293 cells transiently transfected with a CXCR4-eGFP fusion construct, or a cell line endogenously expressing CXCR4)
-
This compound
-
PE-conjugated anti-CXCR4 antibody or similar fluorescently labeled antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells, then resuspend in serum-free medium.
-
Treat the cells with various concentrations of ATI-2341 (e.g., 10 nM to 10 µM) for different time points (e.g., 15, 30, 60 minutes) at 37°C. Include an untreated control.
-
After incubation, place the cells on ice to stop the internalization process.
-
Wash the cells with cold FACS buffer.
-
Stain the cells with a fluorescently labeled anti-CXCR4 antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
Quantify the mean fluorescence intensity (MFI) of the CXCR4 staining. A decrease in MFI in ATI-2341-treated cells compared to the untreated control indicates receptor internalization.
-
In Vivo Assay
4. Hematopoietic Stem and Progenitor Cell Mobilization in Mice
This protocol describes the in vivo mobilization of HSPCs in mice following systemic administration of ATI-2341.
-
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
This compound
-
Sterile saline for injection
-
Materials for peripheral blood collection (e.g., EDTA-coated tubes)
-
Red blood cell lysis buffer
-
Fluorescently labeled antibodies for HSPC staining (e.g., Lineage cocktail, anti-c-Kit, anti-Sca-1)
-
Flow cytometer
-
Materials for Colony-Forming Unit (CFU) assay (optional)
-
-
Procedure:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer ATI-2341 to mice via intravenous (i.v.) injection. A dose-response study is recommended (e.g., 0.1 to 1.0 µmol/kg). Include a vehicle control group.
-
Collect peripheral blood at various time points post-injection (e.g., 30, 60, 90, 120 minutes) to determine the peak mobilization time.
-
Lyse red blood cells using a suitable lysis buffer.
-
Stain the remaining white blood cells with a cocktail of fluorescently labeled antibodies to identify HSPCs. A common panel for murine HSPCs is Lineage-Sca-1+c-Kit+ (LSK cells).
-
Acquire the samples on a flow cytometer and analyze the data to determine the number of LSK cells per microliter of blood.
-
(Optional) Perform a CFU assay on the peripheral blood mononuclear cells to quantify the number of functional hematopoietic progenitors (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Plot the number of mobilized HSPCs against the dose of ATI-2341 and the time of collection to determine the optimal mobilization conditions.
-
Caption: Workflow for in vivo HSPC mobilization studies in mice.
Conclusion
This compound represents a promising research tool for studies in hematopoietic stem cell mobilization. Its unique mechanism of biased agonism at the CXCR4 receptor offers a differentiated pharmacological profile that warrants further investigation. The protocols outlined in these application notes provide a framework for researchers to explore the in vitro and in vivo effects of ATI-2341 and to further elucidate its potential in the context of hematopoietic stem cell transplantation. Careful optimization of the experimental conditions for specific cell types and animal models is recommended to achieve robust and reproducible results.
References
Application Notes and Protocols: Experimental Use of ATI-2341 TFA in Uterine Repair Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the novel pepducin ATI-2341, a selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4), and propose its experimental application in uterine repair models. While direct studies of ATI-2341 in uterine regeneration are not yet published, its established mechanism of action as a biased agonist favoring Gαi protein activation suggests a potential therapeutic role in promoting tissue repair and regeneration by modulating cell migration and signaling pathways. This document outlines the molecular profile of ATI-2341, its signaling cascade, and detailed, hypothetical protocols for investigating its efficacy in preclinical models of uterine injury.
Introduction
Uterine injuries, whether from surgical procedures, pathologies like Asherman's syndrome, or severe endometritis, can lead to impaired fertility and significant gynecological morbidity. The CXCR4/SDF-1α axis is a critical signaling pathway involved in tissue repair, stem cell homing, and angiogenesis. ATI-2341, as a potent CXCR4 agonist, offers a unique pharmacological tool to explore the therapeutic potential of targeted CXCR4 activation in the context of uterine regeneration. ATI-2341 is a pepducin, a lipidated peptide derived from the first intracellular loop of CXCR4, that acts as an allosteric modulator of the receptor.[1][2]
Molecular Profile and Mechanism of Action
ATI-2341 is a potent and functionally selective allosteric agonist of CXCR4.[3] Unlike the endogenous ligand, CXCL12 (SDF-1α), ATI-2341 exhibits biased agonism, preferentially activating the Gαi signaling pathway while having minimal effect on Gα13 and β-arrestin recruitment.[1][4] This biased signaling is significant as it may offer a more targeted therapeutic effect with a reduced side-effect profile compared to balanced agonists.
Key characteristics of ATI-2341 include:
-
Biased Agonism: Preferentially activates Gαi-dependent pathways.[1]
-
Cellular Effects: Promotes inhibition of cAMP production, induces intracellular calcium mobilization, and stimulates chemotaxis in CXCR4-expressing cells.[2][3]
-
In Vivo Activity: Mobilizes bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs).[2][3]
Signaling Pathway of ATI-2341
The binding of ATI-2341 to CXCR4 allosterically triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαi. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This cascade ultimately influences downstream cellular processes such as cell migration, proliferation, and survival.
Proposed Application in Uterine Repair Models
Based on its mechanism of action, ATI-2341 holds therapeutic promise for uterine repair through the following potential effects:
-
Stem Cell Recruitment: By activating CXCR4, ATI-2341 may promote the chemotaxis of endogenous stem and progenitor cells to the site of uterine injury, facilitating tissue regeneration.[2]
-
Angiogenesis: The CXCR4/SDF-1α axis is known to play a role in the formation of new blood vessels, a critical process for endometrial regeneration and healing.
-
Modulation of Inflammation: CXCR4 signaling can influence the inflammatory response, which is crucial for proper tissue repair.
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the efficacy of ATI-2341 TFA in a preclinical rodent model of uterine injury.
Animal Model of Uterine Injury
A common method to induce uterine injury in rodents is through mechanical or chemical trauma.
1. Mechanical Injury Model:
-
Animals: Sexually mature female Sprague-Dawley rats (8-10 weeks old).
-
Anesthesia: Isoflurane inhalation or intraperitoneal injection of ketamine/xylazine.
-
Procedure:
-
Perform a midline laparotomy to expose the uterine horns.
-
Gently exteriorize one uterine horn.
-
Create a standardized full-thickness incision (e.g., 5 mm in length) on the anti-mesenteric side of the uterine horn using a microsurgical blade.
-
Suture the incision with a fine, absorbable suture material (e.g., 8-0 Vicryl).
-
Return the uterine horn to the abdominal cavity.
-
Close the abdominal wall and skin in layers.
-
The contralateral horn can serve as an uninjured control.
-
2. Ethanol-Induced Chemical Injury Model:
-
Procedure:
-
Following laparotomy, inject a small volume (e.g., 50-100 µL) of 75-95% ethanol into the lumen of one uterine horn.
-
Allow the ethanol to remain for 1-2 minutes before gently aspirating it.
-
This method induces significant endometrial and myometrial damage.
-
Experimental Design and Treatment
-
Treatment Groups (n=10 per group):
-
Group 1 (Sham): Laparotomy without uterine injury.
-
Group 2 (Vehicle Control): Uterine injury + vehicle (e.g., sterile saline or PBS) administration.
-
Group 3 (Low Dose ATI-2341): Uterine injury + low dose of this compound.
-
Group 4 (High Dose ATI-2341): Uterine injury + high dose of this compound.
-
-
Drug Administration:
-
Route: Systemic (e.g., subcutaneous or intraperitoneal injection) or local (e.g., direct injection into the uterine muscle or intrauterine infusion).
-
Dosage: Based on previous in vivo studies, a starting dose range could be 1-10 mg/kg. Dose-response studies are recommended.
-
Frequency: Daily for 7 to 14 days post-injury.
-
Outcome Measures and Analysis
1. Histological Analysis:
-
Procedure: Collect uterine horns at defined time points (e.g., 7, 14, and 28 days post-injury). Fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) and Masson's trichrome.
-
Endpoints:
-
Endometrial thickness and glandular density.
-
Myometrial regeneration and muscle fiber organization.
-
Fibrosis and scar formation.
-
2. Immunohistochemistry (IHC):
-
Procedure: Use paraffin-embedded sections to detect specific cell markers.
-
Markers:
-
Proliferation: Ki-67
-
Angiogenesis: CD31, VEGF
-
Stem/Progenitor Cells: CD44, c-Kit
-
Epithelial Cells: Cytokeratin
-
Smooth Muscle: α-SMA
-
3. Gene Expression Analysis (qPCR):
-
Procedure: Isolate total RNA from uterine tissue and perform quantitative real-time PCR.
-
Target Genes: Cxcr4, Sdf1a, Vegf, Tgfb1, Col1a1, Mmp9.
4. Protein Expression Analysis (Western Blot):
-
Procedure: Extract total protein from uterine tissue.
-
Target Proteins: CXCR4, p-ERK, p-Akt, VEGF.
Data Presentation
The following tables provide a template for summarizing potential quantitative data from the proposed experiments.
Table 1: Histomorphometric Analysis of Uterine Repair
| Treatment Group | Endometrial Thickness (µm) | Glandular Density (glands/mm²) | Fibrotic Area (%) |
| Sham | |||
| Vehicle Control | |||
| ATI-2341 (Low Dose) | |||
| ATI-2341 (High Dose) |
Table 2: Immunohistochemical Quantification
| Treatment Group | Ki-67 Positive Cells (%) | CD31 Positive Vessels/HPF | CD44 Positive Cells/HPF |
| Sham | |||
| Vehicle Control | |||
| ATI-2341 (Low Dose) | |||
| ATI-2341 (High Dose) | |||
| HPF: High-Power Field |
Table 3: Relative Gene Expression (Fold Change vs. Sham)
| Treatment Group | Cxcr4 | Vegf | Tgfb1 | Col1a1 |
| Vehicle Control | ||||
| ATI-2341 (Low Dose) | ||||
| ATI-2341 (High Dose) |
Conclusion
This compound presents a promising, yet unexplored, therapeutic agent for promoting uterine repair. Its unique biased agonism at the CXCR4 receptor may offer a targeted approach to enhance endogenous regenerative mechanisms. The protocols outlined in these application notes provide a framework for the systematic evaluation of ATI-2341 in preclinical models of uterine injury, which could pave the way for novel treatments for female infertility and other uterine disorders. Further research is warranted to validate these hypotheses and to fully elucidate the potential of ATI-2341 in reproductive medicine.
References
- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Mobilized by ATI-2341 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a novel pepducin, a lipopeptide that allosterically modulates G protein-coupled receptors (GPCRs). Specifically, ATI-2341 targets the C-X-C chemokine receptor type 4 (CXCR4), a key receptor involved in the retention of hematopoietic stem and progenitor cells (HSPCs) and polymorphonuclear neutrophils (PMNs) within the bone marrow.[1][2][3] When administered systemically via intravenous bolus, ATI-2341 acts as a functional antagonist, disrupting the interaction between CXCR4 and its natural ligand, CXCL12. This disruption leads to the rapid and dose-dependent mobilization of PMNs and HSPCs into the peripheral circulation.[1][3]
A distinguishing feature of ATI-2341 is its selective mobilization profile. Unlike other CXCR4 antagonists such as AMD-3100, ATI-2341 does not induce the mobilization of lymphocytes.[1] This selectivity is attributed to its mechanism as a biased agonist, preferentially activating Gαi signaling pathways without significantly engaging Gα13 or β-arrestin pathways.[4][5]
These application notes provide detailed protocols for the collection, processing, and analysis of peripheral blood samples to quantify the mobilization of HSPCs and PMNs following the administration of ATI-2341 TFA.
Mechanism of Action: ATI-2341 and CXCR4 Signaling
ATI-2341 functions as a biased allosteric agonist of the CXCR4 receptor. While the natural ligand CXCL12 activates multiple downstream pathways, ATI-2341 selectively activates the Gαi protein pathway, leading to inhibition of cAMP production and calcium mobilization, without significant recruitment of β-arrestin.[4][5] This biased signaling is believed to underlie its ability to induce mobilization of PMNs and HSPCs from the bone marrow niche, while not affecting lymphocytes.
Data Presentation
The administration of ATI-2341 results in a dose-dependent mobilization of PMNs and HSPCs. The following tables summarize the quantitative data from preclinical studies in cynomolgus monkeys and mice.
Table 1: Polymorphonuclear Neutrophil (PMN) Mobilization in Cynomolgus Monkeys
| ATI-2341 Dose (µmol/kg, i.v.) | Peak PMN Count (cells/µL) | Time to Peak |
| Vehicle Control | Baseline | N/A |
| 0.06 | Significantly Increased | 1-2 hours |
| 0.2 | Maximally Increased | 1-2 hours |
Data compiled from studies demonstrating a dose-dependent mobilization of PMNs, with cell numbers returning to basal levels by 8 hours post-administration.[1][3]
Table 2: Hematopoietic Progenitor Cell (HPC) Mobilization in Mice
| Treatment Group (2 µmol/kg, i.v.) | Colony-Forming Units (CFU-GM) per mL of Blood |
| Vehicle Control | ~150 |
| AMD-3100 | ~400 |
| ATI-2341 | ~400 |
This table shows that ATI-2341 induces a significant increase in hematopoietic progenitor cells, comparable to the established mobilizing agent AMD-3100, as measured by the colony-forming unit in granulocyte-macrophage (CFU-GM) assay.[1]
Experimental Protocols
A generalized workflow for the analysis of mobilized cells by flow cytometry is presented below.
Protocol 1: Enumeration of Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol is based on the ISHAGE (International Society of Hematotherapy and Graft Engineering) guidelines for CD34+ cell enumeration.
1. Materials:
-
Peripheral blood collected in K2EDTA tubes.
-
Phosphate-buffered saline (PBS).
-
Red blood cell (RBC) lysis buffer.
-
Fluorochrome-conjugated monoclonal antibodies:
-
CD45 (e.g., PerCP conjugate)
-
CD34 (e.g., PE or APC conjugate)
-
-
Viability dye (e.g., 7-AAD).
-
Isotype controls (optional, for setting initial gates).
-
Flow cytometer.
2. Sample Preparation:
-
Collect peripheral blood at predetermined time points after ATI-2341 administration (peak mobilization is typically 1-2 hours).
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add the pre-titered amounts of anti-CD45, anti-CD34, and the viability dye.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Perform RBC lysis according to the manufacturer's instructions.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS.
-
Acquire the samples on a flow cytometer within one hour.
3. Gating Strategy: The ISHAGE protocol employs a sequential gating strategy to accurately identify and quantify CD34+ HSPCs.
Protocol 2: Immunophenotyping of Polymorphonuclear Neutrophils (PMNs)
This protocol allows for the identification and quantification of PMNs in peripheral blood.
1. Materials:
-
Peripheral blood collected in K2EDTA tubes.
-
PBS.
-
RBC Lysis Buffer.
-
Fluorochrome-conjugated monoclonal antibodies. A common panel includes:
-
CD45 (for leukocyte identification)
-
CD15 (granulocyte marker)
-
CD16 (FcγRIII, neutrophil marker)
-
CD66b (granulocyte activation marker)
-
CD11b (integrin, activation marker)
-
CD62L (L-selectin, adhesion molecule)
-
-
Flow cytometer.
2. Sample Preparation:
-
Follow steps 1-3 from the HSPC sample preparation protocol, using the PMN antibody panel.
-
Incubate for 20-30 minutes at 4°C in the dark to prevent in vitro activation and shedding of surface markers like CD62L.
-
Proceed with RBC lysis, washing, and resuspension as described previously.
-
Acquire samples on a flow cytometer.
3. Gating Strategy:
-
Leukocyte Gate: Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to identify the main leukocyte populations (lymphocytes, monocytes, granulocytes).
-
Granulocyte Gate: Gate on the population with high SSC, which corresponds to granulocytes.
-
Neutrophil Identification: Within the granulocyte gate, confirm the population as neutrophils by their expression of CD15 and CD16.
-
Quantification and Phenotyping: Quantify the percentage and absolute number of neutrophils. The expression levels (Mean Fluorescence Intensity) of activation markers like CD11b and CD66b, and the shedding of CD62L, can also be assessed.
Conclusion
The protocols outlined in these application notes provide a framework for the robust analysis of cell mobilization induced by this compound. By employing standardized flow cytometry procedures, researchers can accurately quantify the mobilization kinetics and dose-response of HSPCs and PMNs. This information is critical for the preclinical and clinical development of ATI-2341 as a potential therapeutic agent for hematopoietic stem cell transplantation and other applications requiring the mobilization of these cell populations.
References
Troubleshooting & Optimization
troubleshooting ATI-2341 TFA solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ATI-2341 TFA in in-vitro experiments. The information is tailored for scientists and drug development professionals to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is ATI-2341 and what is its mechanism of action?
ATI-2341 is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions as a biased ligand, preferentially activating the Gαi signaling pathway over the Gα13 pathway.[1][2][3][4][5][6] This selective activation of the inhibitory G protein (Gi) leads to the inhibition of cAMP production and induces calcium mobilization.[1][2][3][6] Unlike the natural CXCR4 agonist, stromal cell-derived factor-1α (SDF-1α), ATI-2341 does not promote the recruitment of β-arrestin.[4][5] This biased agonism suggests that ATI-2341 may have distinct physiological effects compared to the endogenous ligand.[4]
Q2: What are the common in vitro applications of ATI-2341?
ATI-2341 is utilized in a variety of in vitro assays to study CXCR4 signaling and function. Common applications include:
-
Calcium Mobilization Assays: To assess the activation of G-protein dependent signaling pathways.[1][2]
-
cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase activity through Gi activation.[1][2]
-
Chemotaxis Assays: To evaluate the ability of ATI-2341 to induce cell migration in CXCR4-expressing cells.[1][2][7]
-
Receptor Internalization Studies: To investigate the effect of ATI-2341 on the internalization of the CXCR4 receptor.[7]
Q3: What does the "TFA" in this compound signify?
TFA stands for trifluoroacetic acid. Peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as a counter-ion. The presence of TFA can affect the solubility and handling properties of the peptide. While TFA is useful for purification, it can be acidic and may not be suitable for all cell-based assays at high concentrations.[8]
Troubleshooting this compound Solubility
Poor solubility of this compound can lead to inaccurate concentration calculations and unreliable experimental results. The following guide provides a systematic approach to troubleshoot and resolve solubility issues.
Initial Solubility Testing
It is crucial to test the solubility of a small aliquot of this compound before dissolving the entire stock. This prevents the potential loss of valuable compound in an inappropriate solvent.
Recommended Solvents and Procedures
The solubility of this compound can be influenced by its amino acid sequence and the presence of the TFA counter-ion. The following table summarizes recommended solvents and a stepwise approach to solubilization.
| Solvent | Concentration | Procedure | Notes |
| Sterile Water | Up to 1 mg/mL[9] | 1. Bring the lyophilized peptide to room temperature in a desiccator. 2. Add the required volume of sterile, distilled water. 3. Vortex gently to mix. | This should be the first solvent to try. |
| DMSO (Dimethyl Sulfoxide) | Up to 100 mg/mL[6] | 1. If insoluble in water, try DMSO. 2. Add a small amount of DMSO to the peptide. 3. Gently vortex. 4. Further dilute with your aqueous buffer to the desired final concentration. | Use freshly opened, anhydrous DMSO as it is hygroscopic.[3] Be aware that high concentrations of DMSO can be toxic to cells. |
| Aqueous Ammonia (for acidic peptides) | Dilute solution (e.g., 1% v/v) | 1. If the peptide has a net negative charge, a dilute basic solution can aid dissolution. 2. Add a small amount of dilute aqueous ammonia. 3. Vortex gently. 4. Adjust the pH of the final solution. | Use with caution, especially for peptides containing cysteine, as alkaline pH can promote disulfide bond formation.[8] |
| Acetic Acid (for basic peptides) | Dilute solution (e.g., 10% v/v) | 1. If the peptide has a net positive charge, a dilute acidic solution can help. 2. Add a small amount of dilute acetic acid. 3. Vortex gently. 4. Adjust the pH of the final solution. |
Advanced Troubleshooting Techniques
If initial attempts to dissolve this compound are unsuccessful, consider the following methods:
-
Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.[10][11]
-
Warming: Gently warming the solution to approximately 37°C can increase solubility.[6] Avoid excessive heat, which could degrade the peptide.
-
pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the solution away from the peptide's isoelectric point can significantly improve solubility.[10][12]
Experimental Protocols
General Peptide Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound.
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C.[3][9]
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C.[6][10]
Visualizing Workflows and Pathways
ATI-2341 Signaling Pathway
ATI-2341 acts as a biased agonist at the CXCR4 receptor, primarily activating the Gαi pathway.
Caption: Biased agonism of ATI-2341 at the CXCR4 receptor.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address solubility challenges.
Caption: A stepwise guide to troubleshooting this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATI-2341 | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. glpbio.com [glpbio.com]
- 7. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biobasic.com [biobasic.com]
- 9. rndsystems.com [rndsystems.com]
- 10. biosynth.com [biosynth.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. jpt.com [jpt.com]
potential off-target effects of ATI-2341 TFA in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ATI-2341 TFA, with a focus on understanding its unique signaling properties and potential off-target considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
ATI-2341 is a potent, cell-penetrating pepducin that acts as a selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Its primary mechanism involves the activation of the inhibitory G protein (Gαi) pathway, leading to downstream effects such as the inhibition of cAMP production and mobilization of intracellular calcium.[1][3][4]
Q2: How does the activity of ATI-2341 differ from the endogenous CXCR4 ligand, SDF-1α (CXCL12)?
ATI-2341 is a biased agonist.[1][4] Unlike SDF-1α, which activates multiple signaling pathways, ATI-2341 shows a strong preference for the Gαi pathway.[4][5] It does not significantly engage Gα13 or promote the recruitment of β-arrestin.[4][5] This biased signaling can result in different physiological responses compared to the natural ligand.
Q3: What are the known on-target effects of ATI-2341?
The primary on-target effects of ATI-2341, mediated through CXCR4 and Gαi activation, include:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.[6]
-
Mobilization of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow in vivo.[1][2][6]
Q4: What should I consider as potential "off-target" effects or unexpected results?
Given that ATI-2341 is a biased agonist, "off-target" effects in this context often refer to the consequences of its pathway selectivity compared to the broader signaling of SDF-1α. Researchers should be aware of the following:
-
Lack of β-arrestin recruitment: Unlike SDF-1α, ATI-2341 does not robustly recruit β-arrestin.[4] This can lead to a lack of receptor desensitization, internalization, and downstream signaling events typically associated with β-arrestin.
-
Minimal Gα13 activation: ATI-2341 does not favor the activation of Gα13, another pathway engaged by SDF-1α.[4]
-
Selective cell mobilization: In vivo, ATI-2341 has been observed to mobilize PMNs and HSPCs without significantly affecting lymphocyte mobilization, a differentiating factor from other CXCR4 modulators like AMD-3100.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low response in cAMP inhibition assay | 1. Cell line does not express functional CXCR4 or Gαi proteins.2. ATI-2341 concentration is too low.3. Pertussis toxin (PTX) pretreatment has inhibited Gαi signaling. | 1. Confirm CXCR4 expression and Gαi coupling in your cell line (e.g., via Western blot or functional assays with a known agonist).2. Perform a dose-response experiment. The EC50 for ATI-2341 in CCRF-CEM cells is approximately 194 nM.[1]3. Ensure that if you are using PTX as a control, it is not present in your experimental wells intended to show ATI-2341 activity. |
| Calcium mobilization is observed, but not receptor internalization | This is an expected outcome due to the biased agonism of ATI-2341. | ATI-2341 activates Gαi-mediated calcium flux but does not significantly promote β-arrestin recruitment, which is crucial for receptor internalization.[4] This is a key feature of its mechanism of action. |
| Unexpected chemotactic response (e.g., bell-shaped curve) | This is a typical dose-response for chemotactic agents. | High concentrations of a chemoattractant can lead to receptor saturation and desensitization, resulting in reduced migration. It is important to perform a full dose-response curve to identify the optimal concentration for chemotaxis.[6] |
| Variability in in vivo cell mobilization results | 1. Differences in animal strain, age, or sex.2. Route and timing of administration.3. Incorrect dosage. | 1. Maintain consistency in animal models.2. Follow established protocols for administration. Intraperitoneal and intravenous injections have been documented.[6][7]3. Perform a dose-ranging study to determine the optimal dose for your model. Maximal PMN recruitment in mice has been observed at 405 nmol/kg (i.p.).[6] |
Quantitative Data Summary
Table 1: In Vitro Activity of ATI-2341
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CCRF-CEM | EC50 | 194 ± 16 nM | [1] |
| cAMP Inhibition | CXCR4-HEK | - | Dose-dependent inhibition | [6] |
| Gαi Engagement | HEK293 | EC50 | 533 ± 91 nM | [4] |
| β-arrestin Recruitment | HEK293 | - | Very weak partial agonist | [4] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Preparation: Plate CXCR4-expressing cells (e.g., CCRF-CEM) in a suitable assay buffer.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Assay Execution: a. Establish a baseline fluorescence reading. b. Add ATI-2341 at various concentrations to the cells. c. Immediately measure the change in fluorescence over time using a plate reader or fluorometer.
-
Data Analysis: Calculate the change in fluorescence intensity and plot the dose-response curve to determine the EC50.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein or β-arrestin Recruitment
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for CXCR4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a G protein subunit or β-arrestin fused to a BRET acceptor (e.g., YFP or GFP).
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Stimulation: Stimulate the cells with varying concentrations of ATI-2341 or a control ligand (e.g., SDF-1α) for a defined period (e.g., 5-15 minutes).
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates recruitment of the acceptor protein to the receptor.
Visualizations
Caption: Biased agonism of ATI-2341 at the CXCR4 receptor.
Caption: General experimental workflow for ATI-2341 characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. abmole.com [abmole.com]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving the stability and storage of ATI-2341 TFA solutions
This technical support center provides guidance on improving the stability and storage of ATI-2341 TFA solutions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from moisture. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials before storage.
Q3: What is the recommended storage temperature and duration for this compound stock solutions?
A3: For optimal stability, stock solutions should be stored at -80°C for use within 6 months or at -20°C for use within 1 month.[1][2][3]
Q4: My this compound is difficult to dissolve. What can I do?
A4: To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[1][3] Ensure you are using a fresh, anhydrous grade of solvent, as hygroscopic solvents can negatively impact solubility.[2]
Q5: Should I prepare working solutions in advance?
A5: It is highly recommended to prepare fresh working solutions for your experiments on the day of use to ensure potency and minimize degradation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon thawing | - Solution may have been frozen and thawed multiple times.- Improper storage conditions. | - Prepare fresh stock solution and ensure it is aliquoted for single use.- Confirm storage temperature is consistently maintained. |
| Inconsistent experimental results | - Degradation of this compound in solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock and working solutions.- Review solution preparation and storage protocols.- Consider performing a concentration verification of the stock solution. |
| Reduced biological activity | - Prolonged storage of working solutions.- Exposure of solutions to light or elevated temperatures. | - Always prepare working solutions fresh before each experiment.- Protect solutions from light and keep them on ice during use. |
Data Summary
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -80°C | 2 years | Store sealed and away from moisture.[2] |
| -20°C | 1 year | Store sealed and away from moisture.[2] | |
| Stock Solution (in solvent) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 50 mg/mL).[2]
-
Vortex the solution thoroughly.
-
If complete dissolution is not achieved, gently warm the tube to 37°C and sonicate for a short period.[1][3]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C as recommended.
-
Protocol 2: Preparation of Working Solution for In Vivo Studies
This protocol provides an example for preparing a working solution for intravenous injection in a rat model.[4]
-
Materials:
-
This compound stock solution in DMSO (e.g., 3.8 mg/mL)
-
20% SBE-β-CD in saline (vehicle)
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Dilute the stock solution with the 20% SBE-β-CD in saline vehicle to the final desired concentration. For example, a 20-fold dilution can be made by mixing one part of the stock solution with nineteen parts of the vehicle.[4]
-
Mix the working solution thoroughly. If necessary, sonicate at 37°C to ensure clarity.[4]
-
Use the freshly prepared working solution on the same day for administration.[2]
-
Visualizations
Caption: ATI-2341 biased signaling pathway via the CXCR4 receptor.
Caption: Recommended workflow for preparing this compound solutions.
References
how to avoid experimental artifacts with ATI-2341 TFA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ATI-2341 TFA in their experiments. Proper handling and experimental design are critical to obtaining reliable and reproducible results with this potent and selective CXCR4 agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitate formation is a common issue that can lead to inaccurate dosing and experimental artifacts. Here are the steps to address this:
-
Solubilization: this compound is soluble in both DMSO (up to 100 mg/mL) and water (up to 1 mg/mL)[1]. For in vitro experiments, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility[2].
-
Gentle Warming and Sonication: To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath[1][2].
-
Stock Solution Preparation: Prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your experimental buffer or media. It is recommended to prepare fresh working solutions for each experiment[2].
Q2: I am not observing the expected biological activity with this compound. What are the possible causes?
A2: A lack of activity can stem from several factors related to compound handling and experimental setup:
-
Improper Storage: this compound is sensitive to degradation. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1][2]. Avoid repeated freeze-thaw cycles by preparing and storing the compound in single-use aliquots[1].
-
Incorrect Concentration Range: this compound exhibits a bell-shaped dose-response curve for chemotaxis[3]. If the concentration is too high, you may see a decrease in the biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay. The reported EC50 for calcium mobilization is 194 nM[3].
-
Cell System Verification: Ensure that your cell line endogenously expresses CXCR4 and that the receptor is functional. You can verify this using a positive control, such as the natural ligand CXCL12.
Q3: I am observing high variability between my experimental replicates. How can I minimize this?
A3: High variability can often be traced back to inconsistencies in compound preparation and handling.
-
Consistent Stock Preparation: Ensure your stock solution is fully dissolved and homogenous before making dilutions.
-
Fresh Working Solutions: Prepare fresh dilutions from your stock solution for each experiment to avoid degradation of the compound in aqueous solutions[2].
-
Thorough Mixing: When adding this compound to your experimental system, ensure thorough but gentle mixing to achieve a uniform concentration.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 2370.84 g/mol (TFA salt) | [1] |
| Solubility in DMSO | 100 mg/mL (42.18 mM) | [1] |
| Solubility in Water | 1 mg/mL | |
| EC50 (Calcium Mobilization) | 194 ± 16 nM | [3] |
| Recommended Storage (Stock Solution) | -80°C (≤ 6 months), -20°C (≤ 1 month) | [1][2] |
Experimental Protocols
Protocol: In Vitro Chemotaxis Assay
This protocol provides a general framework for assessing the chemotactic properties of this compound using a transwell assay.
-
Cell Preparation: Culture a CXCR4-expressing cell line (e.g., CCRF-CEM) to mid-log phase. Harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Assay Plate Preparation: In the lower chamber of a transwell plate, add serum-free media containing various concentrations of this compound. Include a negative control (media only) and a positive control (e.g., CXCL12).
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.
-
Cell Migration Quantification: Carefully remove the upper chamber. Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.
Visualizations
Signaling Pathway of this compound
Caption: Biased agonism of ATI-2341 at the CXCR4 receptor.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting experimental artifacts.
References
addressing bell-shaped dose-response curves with ATI-2341 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ATI-2341 TFA, a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This guide addresses common questions and troubleshooting scenarios, with a particular focus on the characteristic bell-shaped dose-response curve observed in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
ATI-2341 is a pepducin, a lipopeptide composed of a peptide derived from the first intracellular loop of CXCR4 linked to a lipid moiety. It functions as a potent and functionally selective allosteric agonist of CXCR4.[1] ATI-2341 exhibits biased agonism, preferentially activating the Gαi signaling pathway over Gα13 and β-arrestin recruitment.[1][2] This biased signaling leads to the inhibition of cAMP production and the mobilization of intracellular calcium.[1]
Q2: Why am I observing a bell-shaped dose-response curve in my experiments with this compound?
A bell-shaped or biphasic dose-response curve is a known characteristic of ATI-2341, particularly in chemotaxis assays.[3] This phenomenon is also observed with the natural CXCR4 agonist, CXCL12.[3] At lower concentrations, ATI-2341 acts as a chemoattractant, promoting cell migration down the concentration gradient. However, at higher concentrations, it can lead to receptor desensitization and internalization, resulting in reduced cell migration. This is a common feature of G protein-coupled receptor (GPCR) agonists that regulate cell migration.
Q3: What are the key downstream signaling pathways activated by this compound?
This compound primarily activates the Gαi-dependent signaling cascade. This leads to:
-
Inhibition of cAMP production: Activation of Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Calcium Mobilization: Activation of the Gαi pathway leads to the release of intracellular calcium stores.[1][3]
-
ERK1/2 Activation: ATI-2341 stimulates the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in a Gαi-dependent manner.[4]
Unlike the endogenous ligand CXCL12, ATI-2341 does not significantly promote the recruitment of β-arrestin or the activation of the Gα13 pathway.[2][4]
Q4: What are the recommended in vitro and in vivo applications for this compound?
-
In Vitro: this compound is widely used to study CXCR4 signaling, particularly biased agonism. It is a valuable tool for investigating the roles of the Gαi pathway in cell migration (chemotaxis), calcium signaling, and ERK activation.
-
In Vivo: ATI-2341 has been shown to be a potent mobilizer of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral circulation in animal models.[3][5]
Troubleshooting Guide: Addressing Bell-Shaped Dose-Response Curves
Observing a bell-shaped dose-response curve with this compound in chemotaxis and other functional assays is often an expected outcome. However, if this response is unexpected or you wish to modulate it, consider the following:
| Potential Cause | Explanation | Troubleshooting Steps |
| Receptor Desensitization and Internalization | At high concentrations, prolonged or intense receptor activation by ATI-2341 can lead to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This promotes the binding of arrestins, which uncouple the receptor from G proteins and target it for internalization, thereby reducing the cell's responsiveness. | - Optimize Incubation Time: For endpoint assays, perform a time-course experiment to determine the optimal incubation time that maximizes the response before significant desensitization occurs. - Use a Kinetic Assay: Employ real-time cell migration analysis to capture the initial chemotactic response before the inhibitory phase dominates. |
| Cellular "Over-Stimulation" | In chemotaxis, a very high and uniform concentration of a chemoattractant can saturate the receptors on the entire cell surface, eliminating the gradient necessary for directional migration. The cells may exhibit increased random movement (chemokinesis) but reduced directed migration (chemotaxis). | - Extend the Dose Range: Ensure your dose-response curve includes a wide range of concentrations, particularly lower concentrations, to fully define the ascending part of the curve. - Gradient Steepness: In microfluidic chemotaxis devices, you can experiment with altering the steepness of the chemoattractant gradient. |
| Ligand Depletion | In static culture systems, cells can internalize and degrade the ligand over time, leading to a decrease in the effective concentration. This is more likely to be a factor in longer-term assays. | - Replenish Ligand: For longer incubation periods, consider a partial media change to replenish this compound. - Use a Flow-Based System: Microfluidic devices with continuous flow can maintain a stable chemoattractant gradient. |
| Off-Target Effects at High Concentrations | While ATI-2341 is selective for CXCR4, extremely high concentrations of any compound can potentially lead to non-specific effects that may interfere with cell viability or motility. | - Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure that the descending part of the curve is not due to cytotoxicity. |
| Experimental Artifacts | Issues such as compound aggregation at high concentrations or interference with the assay signal can sometimes produce a bell-shaped curve. | - Solubility Check: Visually inspect the highest concentrations of your this compound solutions for any signs of precipitation. Ensure proper solubilization according to the manufacturer's instructions. - Control for Assay Interference: If using a fluorescence- or luminescence-based readout, test whether high concentrations of this compound interfere with the signal in a cell-free system. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CCRF-CEM | EC50 | 194 ± 16 nM | [3] |
| Calcium Mobilization | U87 glioblastoma (CXCR4 transfected) | EC50 | 140 ± 36 nM | [3][6] |
| Gαi Activation | HEK293 (CXCR4 transfected) | EC50 | 208 ± 69 nM | [4] |
Table 2: In Vivo Administration of this compound
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | Up to 405 nmol/kg | Dose-dependent recruitment of PMNs into the peritoneum. A bell-shaped response was observed with reduced recruitment at higher concentrations. | |
| Mouse | Intravenous (i.v.) | Up to 0.66 µmol/kg | Dose-dependent mobilization of PMNs into peripheral circulation. | [3] |
| Cynomolgus Monkey | Intravenous (i.v.) | 0.06 - 0.2 µmol/kg | Dose-dependent mobilization of PMNs. | |
| Rat | Intravenous (i.v.) | 190 µg per 400g rat | Recommended dosage for in vivo studies. |
Experimental Protocols
1. Chemotaxis Assay (Boyden Chamber)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to the assay in serum-free media containing 0.1% BSA.
-
Harvest cells and resuspend in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Prepare a dilution series of this compound in serum-free media.
-
Add the this compound dilutions to the lower wells of the Boyden chamber. Include a negative control (media only) and a positive control (e.g., CXCL12).
-
Place the microporous membrane (typically 5-8 µm pore size, depending on the cell type) over the lower wells.
-
Add the cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a predetermined time (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells in several fields of view under a microscope.
-
2. Calcium Mobilization Assay
-
Cell Preparation:
-
Plate CXCR4-expressing cells in a black, clear-bottom 96-well plate.
-
Culture overnight to allow for cell attachment.
-
-
Assay Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare a dilution series of this compound at a higher concentration (e.g., 5X) in an appropriate assay buffer.
-
Use a fluorescent plate reader with an injection module to measure the baseline fluorescence.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence intensity is used to determine the dose-response curve.
-
3. cAMP Accumulation Assay
-
Cell Preparation:
-
Plate CXCR4-expressing cells in a 96-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add a dilution series of this compound to the cells.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
4. ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Preparation and Stimulation:
-
Plate CXCR4-expressing cells and grow to near confluency.
-
Serum-starve the cells for 4-12 hours.
-
Treat the cells with different concentrations of this compound for a short period (e.g., 5-10 minutes).
-
-
Western Blot Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Visualizations
Caption: this compound biased signaling through CXCR4.
Caption: Workflow for a typical chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Administration of ATI-2341 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATI-2341 TFA in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Formulation
Q1.1: I am having trouble dissolving this compound. What is the recommended procedure?
A: this compound can be challenging to dissolve directly in aqueous solutions. A common and effective method involves creating a stock solution in an organic solvent, which is then further diluted with a co-solvent or vehicle for in vivo administration.
-
Initial Dissolution: Start by dissolving this compound in 100% Dimethyl Sulfoxide (DMSO).[1] Sonication or gentle warming (to 37°C) can aid in dissolution if precipitation is observed.[1]
-
Working Solution: For in vivo use, the DMSO stock solution should be diluted with an appropriate vehicle. It is recommended to prepare the working solution fresh on the day of the experiment.[2]
Q1.2: My this compound is precipitating out of solution after dilution. How can I prevent this?
A: Precipitation upon dilution of the DMSO stock is a common issue. Here are several troubleshooting steps:
-
Use of Co-solvents: Employing a co-solvent system is crucial. A widely used vehicle for intravenous administration in rats is a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[1] For intraperitoneal injections in mice, a vehicle containing PEG300 and Tween 80 in ddH₂O has been used.
-
Order of Addition: When preparing the final formulation, ensure the DMSO stock solution is added to the co-solvent/vehicle mixture and not the other way around. Mix thoroughly after each addition.
-
Sonication and Warming: If precipitation still occurs, brief sonication or warming the solution to 37°C can help redissolve the compound.[1]
-
Final Concentration: Ensure the final concentration of DMSO in the injectate is kept to a minimum to avoid toxicity.
Q1.3: What are the recommended storage conditions for this compound solutions?
A:
-
Powder: Store the lyophilized powder at -20°C for short-term storage or -80°C for long-term storage.
-
Stock Solution (in DMSO): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution (for injection): It is strongly recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[2]
2. In Vivo Administration
Q2.1: What are the recommended routes of administration for this compound?
A: this compound has been successfully administered in vivo via:
-
Intravenous (i.v.) injection: This route has been used in rat models.[1]
-
Intraperitoneal (i.p.) injection: This route has been documented for mouse studies.[3]
Q2.2: What are some typical dosages for in vivo experiments?
A: Dosages can vary depending on the animal model and the research question. However, published studies provide a starting point:
-
Rats (i.v.): A dosage of 190 μg of this compound per 400g rat has been reported.[1]
-
Mice (i.p.): Doses have ranged up to 405 nmol/kg, with a dose of 300 nmol/kg being effective for polymorphonuclear neutrophil (PMN) recruitment.[3]
3. Mechanism of Action
Q3.1: What is the mechanism of action of this compound?
A: ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). It acts as a biased agonist, preferentially activating the Gαi signaling pathway over the Gα13 pathway.[2] This biased agonism leads to the inhibition of cAMP production and mobilization of intracellular calcium. Unlike the endogenous ligand CXCL12, ATI-2341 does not significantly promote β-arrestin recruitment. This unique signaling profile is thought to underlie its selective mobilization of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) without affecting lymphocyte mobilization.[3]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | Sonication may be required. |
Table 2: Example In Vivo Formulations
| Animal Model | Route of Administration | Vehicle Composition | Final Drug Concentration | Reference |
| Rat | Intravenous (i.v.) | DMSO + 20% SBE-β-CD in Saline | 0.19 mg/mL | [1] |
| Mouse | Intraperitoneal (i.p.) | DMSO, PEG300, Tween 80, ddH₂O | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration in Rats
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Weigh the required amount of SBE-β-CD.
-
Dissolve in sterile 0.9% saline to a final concentration of 20% (w/v).
-
Gentle warming and sonication can be used to aid dissolution.
-
Filter sterilize the solution through a 0.22 µm filter.
-
-
Prepare this compound Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 3.8 mg/mL.[1]
-
Vortex and sonicate until the powder is completely dissolved.
-
-
Prepare the Final Working Solution:
-
This protocol is for a final drug dosage of 190 µg per 400g rat in a 1 mL injection volume.[1]
-
In a sterile tube, add 8.55 mL of the 20% SBE-β-CD in saline solution.
-
Add 450 µL of the 3.8 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly by vortexing.
-
If any precipitation is observed, sonicate or warm the solution to 37°C until it becomes clear.
-
The final concentration of the working solution will be 0.19 mg/mL.
-
-
Administration:
-
Administer 1 mL of the final working solution per 400g rat via intravenous injection.
-
Protocol 2: Intraperitoneal Administration of ATI-2341 in Mice
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a suitable concentration.
-
-
Prepare the Vehicle:
-
Prepare a vehicle solution containing PEG300, Tween 80, and ddH₂O (or saline). A common ratio is to first mix PEG300 and Tween 80, and then add ddH₂O.
-
-
Prepare the Final Working Solution:
-
Add the DMSO stock solution to the vehicle to achieve the desired final concentration for injection.
-
For example, to prepare a solution with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O, the volumes would be adjusted accordingly.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Administration:
-
Administer the desired volume intraperitoneally to the mice based on their body weight to achieve the target dosage (e.g., 300 nmol/kg).[3]
-
Visualizations
Caption: this compound biased signaling pathway via the CXCR4 receptor.
Caption: General experimental workflow for in vivo studies with this compound.
References
minimizing variability in ATI-2341 TFA experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experimental results using ATI-2341 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
ATI-2341 is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4). It acts as a biased ligand, preferentially activating the Gαi signaling pathway over Gα13. This activation of the inhibitory G protein (Gi) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and promotes the mobilization of intracellular calcium.[1]
Q2: What are the common applications of this compound in research?
This compound is commonly used for in vitro and in vivo studies of CXCR4 signaling. Key applications include:
-
Inducing CXCR4-dependent calcium flux.[2]
-
Inhibiting cAMP production.[1]
-
Studying receptor internalization.
-
Mobilizing polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow in vivo.[2][3]
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Reconstitution: For in vitro experiments, this compound can be dissolved in sterile water to 1 mg/ml or in DMSO to 30 mg/ml.[3][4] For in vivo studies in rats, a stock solution of 3.8 mg/mL in pure DMSO has been reported.[5] To aid dissolution, gentle warming to 37°C or sonication may be used.[6]
-
Storage: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[6] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.
Q4: Can the trifluoroacetate (TFA) salt affect my experimental results?
Yes, the TFA counter-ion can significantly impact biological assays. Residual TFA from the peptide synthesis and purification process can:
-
Inhibit or stimulate cell proliferation, sometimes at nanomolar concentrations.
-
Alter the pH of your assay buffer, which can affect enzyme and receptor activity.
-
Act as an allosteric modulator of other receptors.
-
Interfere with secondary structure analysis of the peptide.
For sensitive cellular assays, it is recommended to perform a salt exchange to a more biologically compatible counter-ion, such as acetate or hydrochloride (HCl).
Q5: Which cell lines are suitable for studying this compound effects?
The choice of cell line is crucial and depends on the specific assay. The key is to use a cell line with sufficient CXCR4 expression. Commonly used cell lines include:
-
CCRF-CEM: A human T-lymphoblast cell line that endogenously expresses CXCR4.[2]
-
HEK293: Human embryonic kidney cells that can be transiently or stably transfected to express CXCR4.[2]
-
U87: A human glioblastoma cell line that can be transfected with CXCR4.[2]
-
A549: A human lung carcinoma cell line that has been shown to express functional CXCR4.[7]
-
PC-3, LNCaP, DU 145: Prostate cancer cell lines with varying levels of CXCR4 expression.[8]
It is always recommended to verify CXCR4 expression in your chosen cell line using techniques like flow cytometry or western blotting.
Troubleshooting Guides
Issue 1: Low or No Agonist Activity in Functional Assays
| Possible Cause | Recommended Action | Rationale |
| Compound Degradation | Prepare a fresh stock solution of this compound from the lyophilized powder. Ensure proper storage of the stock solution at -80°C in small aliquots to avoid freeze-thaw cycles. | ATI-2341 is a peptide and can be susceptible to degradation if not stored correctly. |
| Incomplete Solubilization | Ensure the compound is fully dissolved. After adding the solvent, gently warm the solution to 37°C and/or sonicate. Visually inspect for any precipitates before use. | Poor solubility will lead to an inaccurate final concentration and reduced activity. |
| Low CXCR4 Expression | Confirm CXCR4 expression on your cells using flow cytometry or western blotting. Use low-passage cells, as receptor expression can decrease with repeated subculturing. | Insufficient receptor density will result in a weak or undetectable signal. |
| Suboptimal Assay Conditions | Optimize cell density, incubation times, and buffer composition. Ensure the assay buffer has the correct pH and ionic strength. | Cellular responses are highly dependent on the experimental conditions. |
| TFA Interference | If using sensitive cellular assays, consider performing a TFA salt exchange to an acetate or HCl salt. Alternatively, test the effect of TFA alone on your cells as a control. | The TFA counter-ion can have direct biological effects that may mask the agonist activity of ATI-2341. |
Issue 2: High Variability Between Replicate Wells or Experiments
| Possible Cause | Recommended Action | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. | Uneven cell distribution will lead to variability in the response per well. |
| High Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Cell lines can undergo phenotypic and genotypic changes at high passage numbers, leading to altered receptor expression and signaling. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. | Evaporation can concentrate reagents in the outer wells, leading to inconsistent results. |
| Inconsistent Reagent Addition | Use a multichannel pipette for adding reagents and ensure consistent timing, especially for kinetic assays like calcium mobilization. | Variations in the timing of reagent addition can lead to shifts in the response kinetics and magnitude. |
| TFA Concentration Fluctuations | If TFA interference is suspected, ensure that the final concentration of TFA is consistent across all wells, including controls. | Variable TFA concentrations can contribute to inconsistent biological effects. |
Data Presentation
Table 1: Reported EC50 Values for ATI-2341 in Calcium Mobilization Assays
| Cell Line | Receptor Expression | EC50 (nM) | Reference |
| CCRF-CEM | Endogenous | 194 ± 16 | [1][2][9] |
| U87 | Transiently transfected with CXCR4 | 140 ± 36 | [2][10] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Calcium Mobilization | 1 nM - 10 µM | Perform a full dose-response curve to determine the optimal concentration for your cell system. |
| cAMP Inhibition | 10 nM - 10 µM | A Gαs activator like forskolin is typically used to stimulate cAMP production before adding the Gαi agonist. |
| Chemotaxis | 10 nM - 1 µM | Chemotactic responses often follow a bell-shaped curve, so a wide concentration range should be tested. |
| Receptor Internalization | 100 nM - 1 µM | The effective concentration is expected to be similar to that observed in signaling assays. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format using a fluorescent plate reader.
-
Cell Preparation:
-
Seed CXCR4-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM, Calcium-6) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Measurement:
-
Place the cell plate in a fluorescent plate reader equipped with an injector.
-
Set the instrument to record fluorescence at appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the 2X this compound solution and continue to record the fluorescence signal for 60-120 seconds.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Protocol 2: cAMP Inhibition Assay
This protocol is for a competitive immunoassay format (e.g., HTRF, ELISA).
-
Cell Preparation:
-
Harvest CXCR4-expressing cells and resuspend them in stimulation buffer.
-
-
Assay Procedure:
-
Aliquot the cell suspension into a 96-well plate.
-
Add a Gαs activator (e.g., forskolin) to all wells (except for the negative control) to induce cAMP production.
-
Immediately add a serial dilution of this compound to the wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your specific assay kit.
-
The signal will be inversely proportional to the amount of cAMP produced.
-
Protocol 3: Chemotaxis (Boyden Chamber) Assay
-
Chamber Preparation:
-
Use a Boyden chamber with a microporous membrane (typically 5 or 8 µm pore size for most cancer cell lines).[11]
-
Coat the membrane with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) if required for your cell type.
-
-
Assay Setup:
-
Add assay medium containing a serial dilution of this compound to the lower chamber.
-
Harvest CXCR4-expressing cells, wash, and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C, 5% CO2 for a period sufficient for cell migration (typically 4-24 hours).
-
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or quantify the stain after extraction.
-
Protocol 4: CXCR4 Surface Expression by Flow Cytometry
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS containing 1% BSA (FACS buffer).
-
Resuspend the cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add a PE-conjugated anti-CXCR4 antibody (e.g., clone 12G5) or an appropriate isotype control antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
-
Analysis:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
-
Mandatory Visualizations
Caption: ATI-2341 biased signaling pathway through the CXCR4 receptor.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Functional expression of chemokine receptor CXCR4 on human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ATI-2341 | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
refining ATI-2341 TFA treatment protocols for animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining ATI-2341 TFA treatment protocols for animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
ATI-2341 is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions as a biased ligand, preferentially activating the Gαi signaling pathway over the Gα13 pathway.[1][2][3][4] This activation of the inhibitory G protein (Gi) leads to the inhibition of cAMP production and mobilization of intracellular calcium.[1][2] Unlike the natural CXCR4 agonist CXCL12, ATI-2341 does not promote β-arrestin recruitment.[4] This unique signaling profile makes it a valuable tool for studying CXCR4-mediated processes.
Q2: What are the main applications of ATI-2341 in in vivo studies?
In animal models, ATI-2341 has been shown to be a potent mobilizer of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) into the peripheral circulation.[1][5][6] This makes it a promising candidate for research related to hematopoietic stem cell transplantation and other conditions where mobilization of these cell types is therapeutically beneficial.[5]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept in a sealed container away from moisture at -80°C for up to two years or at -20°C for one year.[1] Once dissolved in a solvent, the stock solution is stable at -80°C for up to 6 months and at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to store the stock solution in aliquots.[2]
Q4: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of up to 50 mg/mL and in water up to 1 mg/ml.[1] For in vivo experiments, it is often necessary to first prepare a concentrated stock solution in DMSO and then dilute it with a suitable vehicle.[1][7] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: The compound may have absorbed moisture, or the solvent may not be of high quality.
-
Solution:
Issue 2: Inconsistent or no in vivo effect is observed after administration.
-
Possible Cause:
-
Improper preparation of the working solution leading to precipitation.
-
Suboptimal dosage or administration route.
-
Degradation of the compound.
-
-
Solution:
-
Working Solution: Prepare the working solution fresh on the day of the experiment.[1] When diluting a DMSO stock solution, add the co-solvents sequentially and ensure the solution remains clear.[1] If precipitation occurs, warming and sonication may help.[1]
-
Dosage and Administration: Intravenous (i.v.) administration has been shown to be effective for mobilizing PMNs and HSPCs.[5][6] The optimal dose will vary depending on the animal model and experimental goals. A dose-response study is recommended. For instance, in mice, maximal PMN mobilization was observed at 0.66 μmol/kg.[5]
-
Compound Integrity: Ensure the compound has been stored correctly as per the storage guidelines to prevent degradation.
-
Issue 3: Unexpected "bell-shaped" dose-response curve in chemotaxis assays.
-
Observation: Higher concentrations of ATI-2341 lead to a reduced chemotactic response.
-
Explanation: This is a typical characteristic of chemotactic agents.[5][6] At very high concentrations, the chemotactic gradient is lost as receptors become saturated, leading to reduced directional cell migration.
-
Solution: When performing in vitro chemotaxis assays, it is crucial to test a wide range of concentrations to identify the optimal chemotactic concentration.
Data Summary
Table 1: In Vitro Activity of ATI-2341
| Parameter | Cell Line | EC50 | Reference |
| Calcium Flux | CCRF-CEM | 194 nM | |
| Calcium Flux | CXCR4-transfected U87 | 140 ± 36 nM | [5] |
Table 2: In Vivo Efficacy of ATI-2341 in Mice
| Administration Route | Dose | Effect | Time to Max Effect | Reference |
| Intravenous (i.v.) | 0.66 μmol/kg | Maximal PMN mobilization | 90 minutes | [5] |
| Intraperitoneal (i.p.) | 405 nmol/kg | Maximal PMN recruitment to peritoneum | Not specified | [6][8] |
Table 3: In Vivo Efficacy of ATI-2341 in Cynomolgus Monkeys
| Administration Route | Dose | Effect | Time to Max Effect | Reference |
| Intravenous (i.v.) | 0.2 μmol/kg | Maximal PMN mobilization | 1-2 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (i.v.) Injection in Rats
This protocol is adapted from a publicly available resource and provides a specific example for rat studies.[7]
-
Prepare the Stock Solution (3.8 mg/mL):
-
Dissolve 2 mg of this compound powder in 526 μL of pure DMSO.
-
Aliquot and store at -20°C or -80°C.
-
-
Prepare the 20% SBE-β-CD Saline Solution:
-
Weigh 2 g of dry SBE-β-CD.
-
Dissolve it in 0.9% saline to a final volume of 10 mL.
-
If necessary, use sonication at 37°C to aid dissolution.
-
-
Prepare the Working Solution:
-
On the day of the experiment, dilute the stock solution 20-fold with the 20% SBE-β-CD saline solution.
-
For example, to prepare 9 mL of working solution, mix 450 μL of the stock solution with 8,550 μL of the 20% SBE-β-CD saline solution.
-
Mix thoroughly. If the solution is not clear, sonicate at 37°C.
-
-
Administration:
-
For a 400g rat, an intravenous injection of 1 mL of the working solution is recommended, delivering a dose of 190 μg of this compound per rat.[7]
-
Visualizations
ATI-2341 Signaling Pathway
Caption: Biased agonism of ATI-2341 at the CXCR4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
impact of trifluoroacetic acid on ATI-2341 TFA activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ATI-2341 trifluoroacetate (TFA). The information provided is intended to help users navigate potential experimental challenges and ensure the reliable performance of ATI-2341 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is ATI-2341 and what is its mechanism of action?
ATI-2341 is a pepducin, a lipopeptide that acts as an allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). Unlike the endogenous ligand SDF-1α, ATI-2341 functions as a biased agonist. It preferentially activates the Gαi signaling pathway, leading to the inhibition of cAMP production and mobilization of intracellular calcium.[1][2] Notably, it does not significantly engage Gα13 or β-arrestin pathways.[1][3] This biased signaling profile suggests that ATI-2341 may have distinct physiological effects compared to the natural ligand.[1]
Q2: What is the significance of the "TFA" in ATI-2341 TFA?
TFA stands for trifluoroacetic acid. It is commonly used during the synthesis and purification of peptides like ATI-2341, and as a result, the final product is often a TFA salt.[4][5] While essential for the manufacturing process, residual TFA in the peptide preparation can sometimes influence experimental outcomes.[4][6]
Q3: Can the TFA counter-ion affect the activity of ATI-2341?
While there is no specific data published on the direct impact of TFA on ATI-2341 activity, it is a possibility that researchers should be aware of. TFA has been reported to have several effects in biological assays, including:
-
Altering pH: TFA can lower the pH of stock solutions and assay buffers, which could potentially affect peptide solubility, structure, and receptor binding.
-
Direct Cellular Effects: At certain concentrations, TFA has been shown to be cytotoxic or affect cell proliferation in a cell-type-dependent manner.[7][8]
-
Modulating Peptide Structure: TFA can influence the secondary structure of peptides.
Given these potential effects, it is crucial to consider the presence of TFA, especially when observing unexpected results.
Q4: When should I consider performing a counter-ion exchange for this compound?
A counter-ion exchange to a more biologically compatible salt, such as acetate or hydrochloride (HCl), should be considered under the following circumstances:
-
Inconsistent or unexpected experimental results: If you observe high variability between experiments or results that deviate from published data.
-
Sensitive cell-based assays: When working with cell types that are particularly sensitive to pH changes or chemical insults.
-
Long-term cell culture experiments: To avoid potential cumulative effects of TFA on cell health and behavior.[7]
-
Structural studies: If you are conducting biophysical studies such as NMR or CD spectroscopy where counter-ions can interfere with the results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Lower than expected potency (higher EC50) in functional assays.
| Potential Cause | Troubleshooting Step |
| pH shift due to TFA | Verify the pH of your final assay buffer after the addition of this compound. Adjust the pH if necessary. Consider performing a buffer exchange for your ATI-2341 stock solution to a buffered saline at physiological pH. |
| TFA interference with receptor-ligand interaction | Perform a counter-ion exchange on your this compound to an acetate or hydrochloride salt. See the detailed protocol below. |
| Peptide aggregation | Ensure proper dissolution of the peptide. Use a low-pH or organic solvent for initial solubilization as recommended by the manufacturer, followed by dilution in the appropriate assay buffer. |
Issue 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Incomplete peptide solubilization | Visually inspect your stock solution for any precipitates. Briefly sonicate the stock solution to aid dissolution. Prepare fresh dilutions for each experiment. |
| Cell health issues potentially exacerbated by TFA | Monitor cell morphology and viability. Reduce the concentration of this compound or the incubation time. Consider a counter-ion exchange to remove TFA. |
| Assay plate edge effects | Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. |
Issue 3: Evidence of cytotoxicity in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Direct cytotoxic effects of TFA | Perform a dose-response experiment with TFA alone to determine its toxicity profile in your specific cell line. If toxicity is observed at concentrations present in your ATI-2341 experiments, a counter-ion exchange is highly recommended. |
| High concentration of organic solvent in final assay volume | Ensure the final concentration of the solvent used to dissolve ATI-2341 (e.g., DMSO) is below the tolerance level of your cells (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of ATI-2341. Note that the specific counter-ion used in these studies is not always explicitly stated.
| Compound | Cell Line | Assay Type | EC50 (nM) |
| ATI-2341 | CCRF-CEM | Calcium Mobilization | 194 ± 16 |
Experimental Protocols
1. Counter-Ion Exchange from TFA to Hydrochloride (HCl) Salt
This protocol is a common method for replacing the TFA counter-ion with chloride.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl)
-
Nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for 1 minute.
-
Freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution until a dry powder is obtained.
-
To ensure complete exchange, repeat steps 1-4 at least two more times.
-
After the final lyophilization, the resulting ATI-2341 HCl can be reconstituted in the desired buffer for your experiments.
2. cAMP Accumulation Assay
This protocol provides a general workflow for measuring changes in intracellular cAMP levels upon treatment with ATI-2341. Commercial kits such as the cAMP-Glo™ Assay from Promega are widely used.
Materials:
-
Cells expressing CXCR4 (e.g., HEK293-CXCR4)
-
ATI-2341 (TFA or HCl salt)
-
Forskolin (or another adenylate cyclase activator)
-
cAMP-Glo™ Assay Kit (or equivalent)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Seed cells in the assay plate at a predetermined optimal density and culture overnight.
-
Prepare a dose-response curve of ATI-2341.
-
Aspirate the culture medium from the cells and add a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate as recommended by the assay kit.
-
Add the various concentrations of ATI-2341 to the cells and incubate for a specific period to inhibit adenylate cyclase.
-
Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the cAMP-Glo™ Assay kit. This typically involves a luciferase-based reaction where the light output is inversely proportional to the cAMP concentration.
3. Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to ATI-2341. Fluorescent calcium indicators like Fluo-4 AM are commonly used.
Materials:
-
Cells expressing CXCR4
-
ATI-2341 (TFA or HCl salt)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
A fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a black, clear-bottom 96- or 384-well plate and culture overnight.
-
Prepare the Fluo-4 AM loading solution by diluting the dye in a suitable buffer. Pluronic F-127 can be included to aid in dye loading.
-
Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubate the plate at 37°C for 1 hour, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the desired concentration of ATI-2341 and immediately begin kinetic fluorescence measurements (Excitation ~490 nm, Emission ~525 nm). The increase in fluorescence corresponds to the rise in intracellular calcium.
Visualizations
Caption: Biased signaling pathway of ATI-2341 at the CXCR4 receptor.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bio-works.com [bio-works.com]
- 5. cAMP-Glo™ Assay [promega.sg]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
Validation & Comparative
A Comparative Guide to the In Vivo Activity of ATI-2341 TFA: A Biased Agonist for Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo activity of ATI-2341 TFA, a novel pepducin allosteric agonist of the CXCR4 receptor, with the established CXCR4 antagonist, AMD-3100 (Plerixafor), and the natural ligand, SDF-1α (CXCL12). This document synthesizes experimental data to highlight the unique mechanism and potential therapeutic advantages of ATI-2341 in the mobilization of hematopoietic stem and progenitor cells (HSPCs).
At a Glance: this compound vs. Alternatives
| Feature | This compound | AMD-3100 (Plerixafor) | SDF-1α (CXCL12) |
| Mechanism of Action | Allosteric Agonist (Biased) | Antagonist | Agonist (Unbiased) |
| CXCR4 Signaling Pathway | Preferentially activates Gαi | Blocks SDF-1α binding, inhibiting all downstream signaling | Activates Gαi, Gα13, and β-arrestin pathways |
| Primary In Vivo Effect | Mobilization of PMNs and HSPCs | Mobilization of PMNs, HSPCs, and lymphocytes | Chemoattractant, retention of HSPCs in bone marrow |
| Species Studied | Mice, Cynomolgus Monkeys | Mice, Non-human primates, Humans | N/A (Endogenous Ligand) |
| Noted Selectivity | Mobilizes PMNs and HSPCs without significant lymphocyte mobilization[1] | Mobilizes PMNs, HSPCs, and B lymphocytes[1] | N/A |
In Vivo Mobilization of Hematopoietic Cells: A Comparative Analysis
ATI-2341 has demonstrated potent and efficacious mobilization of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) in both murine and primate models. A key differentiator of ATI-2341 is its ability to induce this mobilization without a significant increase in circulating lymphocytes, a characteristic that contrasts with the broader cellular mobilization induced by AMD-3100.
Dose-Dependent Mobilization of PMNs
In Mice: Intravenous administration of ATI-2341 in mice resulted in a dose-dependent increase in circulating PMNs, with a maximal effect observed at 0.66 μmol/kg. The efficacy at this dose was comparable to that of 2 μmol/kg of AMD-3100[2].
In Cynomolgus Monkeys: ATI-2341 also elicited a dose-dependent mobilization of PMNs in cynomolgus monkeys, with a maximal effect seen at 0.2 μmol/kg and significant efficacy at doses as low as 0.06 μmol/kg[1][2]. Notably, the effective dose for PMN mobilization was approximately 10-fold lower in monkeys compared to mice[1]. The peak release of PMNs occurred between 1 and 2 hours post-administration, with levels returning to baseline within 8 hours[1][2].
| Species | Compound | Dose for Maximal PMN Mobilization |
| Mice | ATI-2341 | 0.66 μmol/kg (i.v.) |
| Mice | AMD-3100 | 2 μmol/kg (i.v.) |
| Cynomolgus Monkeys | ATI-2341 | 0.2 μmol/kg (i.v.) |
Mobilization of Hematopoietic Stem and Progenitor Cells (HSPCs)
The mobilization of HSPCs was confirmed in both species through colony-forming unit-granulocyte macrophage (CFU-GM) assays. In cynomolgus monkeys, a significant release of CFU-GM was observed at 1 hour post-administration of ATI-2341 at a dose of 0.2 μmol/kg[2].
Signaling Pathways: The Biased Agonism of ATI-2341
The distinct in vivo effects of ATI-2341 stem from its unique mechanism of action as a biased agonist of the CXCR4 receptor. Unlike the natural ligand SDF-1α, which activates multiple downstream signaling cascades, ATI-2341 preferentially activates the Gαi pathway while avoiding the Gα13 and β-arrestin pathways. This biased signaling is believed to underlie its selective mobilization of hematopoietic cells.
Caption: Comparative signaling of CXCR4 ligands.
Experimental Protocols
In Vivo Mobilization Studies in Mice
-
Animals: BALB/c mice were utilized for in vivo experiments.
-
Compound Administration: this compound and AMD-3100 were administered via intravenous (i.v.) injection.
-
Blood Collection: Peripheral blood was collected at 90 minutes post-administration for the analysis of circulating polymorphonuclear neutrophils (PMNs).
-
Cell Counting: The number of PMNs in the peripheral circulation was quantified to determine the extent of mobilization.
In Vivo Mobilization Studies in Cynomolgus Monkeys
-
Animals: Cynomolgus monkeys were used for non-human primate studies.
-
Compound Administration: ATI-2341 was administered as an intravenous (i.v.) bolus.
-
Blood Collection: Blood samples were collected at various time points (e.g., 1, 2, and 8 hours) post-administration to assess the time course of cell mobilization.
-
Cell Analysis: Circulating PMNs were counted. To assess hematopoietic stem and progenitor cell (HSPC) mobilization, a colony-forming unit-granulocyte macrophage (CFU-GM) assay was performed.
Experimental Workflow
Caption: Workflow for in vivo mobilization studies.
Conclusion
This compound represents a promising therapeutic candidate for the mobilization of hematopoietic stem and progenitor cells. Its unique mechanism of biased agonism at the CXCR4 receptor translates to a distinct in vivo profile characterized by potent and selective mobilization of PMNs and HSPCs. This targeted activity, particularly the lack of significant lymphocyte mobilization, may offer a more refined and potentially safer approach to HSPC collection for autologous bone marrow transplantation compared to broader-acting agents like AMD-3100. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ATI-2341.
References
Comparative Efficacy of ATI-2341 TFA and Other CXCR4 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of ATI-2341 TFA against other C-X-C chemokine receptor type 4 (CXCR4) agonists. The information is supported by experimental data to facilitate informed decisions in research and development.
This compound is a potent and functionally selective allosteric agonist of CXCR4. It acts as a biased ligand, showing preference for the Gαi signaling pathway over the Gα13 pathway and does not promote the recruitment of β-arrestin.[1][2][3] This pepducin, derived from the first intracellular loop of CXCR4, has demonstrated efficacy in mobilizing bone marrow polymorphonuclear neutrophils and hematopoietic stem and progenitor cells.[4][5] In contrast, the endogenous ligand CXCL12 (also known as SDF-1α) activates both Gαi and Gα13 pathways and robustly recruits β-arrestin. Other synthetic CXCR4 agonists include NUCC-390 and CTCE-0214.
Quantitative Comparison of Agonist Efficacy
The following tables summarize the comparative efficacy of this compound and other CXCR4 agonists across key signaling pathways. The data, including EC50 (half-maximal effective concentration) and Emax (maximum effect) values, are compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Agonist | Assay | Cell Line | EC50 (nM) | Emax (% of CXCL12) | Reference |
| This compound | Gαi Activation (BRET) | HEK293 | 208 ± 69 | Partial Agonist | [1] |
| CXCL12 (SDF-1α) | Gαi Activation (BRET) | HEK293 | 0.25 ± 0.06 | 100% | [1] |
| This compound | Calcium Mobilization | U87 (CXCR4 transfected) | 140 ± 36 | Not Reported | [4] |
| This compound | Calcium Mobilization | CCRF-CEM | 194 ± 16 | 81 ± 4% | [3][4] |
| CXCL12 (SDF-1α) | Calcium Mobilization | Jurkat | Potent (qualitative) | 100% | [6] |
| NUCC-390 | Calcium Mobilization | Human Melanoma Cells | ~10,000 | Strong response | [7][8] |
| Agonist | Assay | Cell Line | EC50 (nM) | Emax (% of CXCL12) | Reference |
| This compound | Gα13 Activation (BRET) | HEK293 | No significant activation | - | [1] |
| CXCL12 (SDF-1α) | Gα13 Activation (BRET) | HEK293 | Promotes engagement | - | [1] |
| Agonist | Assay | Cell Line | EC50 (nM) | Emax (% of CXCL12) | Reference |
| This compound | β-arrestin2 Recruitment (BRET) | HEK293 | 273.5 ± 78.6 | Weak Partial Agonist | [9] |
| CXCL12 (SDF-1α) | β-arrestin2 Recruitment (BRET) | HEK293 | 1.8 ± 0.3 | 100% | [9] |
| CXCL12 (SDF-1α) | β-arrestin Recruitment | CHO-PathHunter® | 39.98 | 100% | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct signaling pathways activated by ATI-2341 and CXCL12, as well as a typical experimental workflow for assessing G-protein activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
G-Protein Activation Assay (BRET)
This protocol is based on the principles of Bioluminescence Resonance Energy Transfer (BRET) to measure the interaction between the CXCR4 receptor and G-protein subunits.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently co-transfected with plasmids encoding for CXCR4, a Gα subunit fused to Renilla luciferase (RlucII), and a Gγ subunit fused to a yellow fluorescent protein (YFP) variant.
-
-
Assay Procedure:
-
48 hours post-transfection, cells are harvested, washed, and resuspended in a suitable assay buffer.
-
The cell suspension is dispensed into a 96-well microplate.
-
The BRET substrate (e.g., coelenterazine h) is added to each well.
-
A baseline BRET signal is measured using a microplate reader capable of detecting both luciferase and YFP emissions.
-
The agonist (ATI-2341 or CXCL12) is added at various concentrations.
-
BRET measurements are taken immediately after agonist addition and at regular intervals.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the YFP emission by the RlucII emission.
-
The change in BRET ratio upon agonist stimulation is plotted against the agonist concentration.
-
EC50 values are determined by fitting the data to a sigmoidal dose-response curve.
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated CXCR4 receptor using BRET.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured as described above.
-
Cells are co-transfected with plasmids encoding for CXCR4 fused to a BRET donor (e.g., Rluc) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
-
Assay Procedure:
-
The assay is performed similarly to the G-protein activation BRET assay.
-
Cells are harvested and resuspended in assay buffer.
-
The cell suspension and BRET substrate are added to a microplate.
-
A baseline BRET signal is measured.
-
The agonist is added, and BRET is measured over time.
-
-
Data Analysis:
-
The net BRET ratio is calculated and plotted against the agonist concentration to determine EC50 and Emax values.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR4 activation.
-
Cell Culture and Dye Loading:
-
Cells endogenously expressing or transfected with CXCR4 (e.g., U87 glioblastoma cells, CCRF-CEM cells) are seeded in a black, clear-bottom 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Excess dye is washed off with assay buffer.
-
-
Assay Procedure:
-
The plate is placed in a fluorescence microplate reader (e.g., FlexStation).
-
A baseline fluorescence reading is taken.
-
The agonist is added to the wells, and fluorescence is measured kinetically over several minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0.
-
The peak fluorescence response is plotted against the agonist concentration to calculate the EC50.
-
Conclusion
This compound demonstrates a distinct, biased agonism at the CXCR4 receptor, primarily activating the Gαi pathway without significant Gα13 or β-arrestin engagement. This contrasts with the broader signaling profile of the endogenous agonist CXCL12. This functional selectivity may offer therapeutic advantages in specific contexts, such as hematopoietic stem cell mobilization, by potentially minimizing off-target effects associated with other CXCR4 signaling pathways. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of CXCR4 agonists.
References
- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A single amino acid substitution in CXCL12 confers functional selectivity at the beta-arrestin level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Effect of Small Molecule 390 on CXCR4 Receptors | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ATI-2341 TFA and Plerixafor: A Guide for Researchers
An in-depth analysis of two distinct modulators of the CXCR4 receptor, comparing the biased allosteric agonist ATI-2341 TFA with the established antagonist plerixafor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, comparative performance data from key experiments, and detailed experimental protocols.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a pivotal role in numerous physiological and pathological processes. This axis is crucial for the trafficking and homing of hematopoietic stem cells (HSCs) to the bone marrow, as well as being implicated in cancer metastasis and HIV entry into cells[1][2]. Modulation of the CXCR4/SDF-1α interaction is therefore a key therapeutic strategy. This guide provides a head-to-head comparison of two important CXCR4 modulators: plerixafor (also known as AMD3100), a well-established antagonist, and ATI-2341, a novel pepducin that acts as a biased allosteric agonist.
Plerixafor is a small molecule antagonist that competitively blocks the binding of SDF-1α to CXCR4, leading to the mobilization of HSCs from the bone marrow into the peripheral blood[2]. It is clinically approved for this indication in patients with non-Hodgkin's lymphoma and multiple myeloma[3]. In contrast, ATI-2341 is a lipopeptide derived from the first intracellular loop of CXCR4. It functions as a biased allosteric agonist, selectively activating Gαi signaling pathways without engaging Gα13 or β-arrestin recruitment, which also results in the mobilization of HSCs[1][4]. This guide will delve into the distinct pharmacological profiles of these two agents, presenting available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and experimental workflows.
Mechanism of Action: A Tale of Two Modulators
The fundamental difference between ATI-2341 and plerixafor lies in their interaction with the CXCR4 receptor and the subsequent downstream signaling events.
Plerixafor: The Competitive Antagonist
Plerixafor functions as a classical competitive antagonist. It binds to the orthosteric site of the CXCR4 receptor, the same site that the natural ligand SDF-1α binds to. By occupying this site, plerixafor physically prevents SDF-1α from binding and initiating its signaling cascade. This blockade disrupts the anchor that holds hematopoietic stem cells within the bone marrow niche, leading to their release into the bloodstream.
ATI-2341: The Biased Allosteric Agonist
ATI-2341 represents a more nuanced approach to CXCR4 modulation. As a pepducin, it is a lipidated peptide that is thought to interact with the intracellular loops of the receptor, acting as an allosteric modulator. Unlike plerixafor, ATI-2341 is an agonist, meaning it activates the receptor. However, it is a "biased" agonist. This means it selectively activates certain downstream signaling pathways while ignoring others. Specifically, ATI-2341 preferentially activates the Gαi pathway, which is involved in cell migration, while not promoting the recruitment of β-arrestin or the activation of the Gα13 pathway[4]. This biased signaling profile results in a distinct cellular response compared to the full agonism of SDF-1α, and ultimately leads to the mobilization of hematopoietic stem cells, similar to the effect of the antagonist plerixafor, albeit through a different mechanism.
Quantitative Performance Data
Direct head-to-head comparisons of ATI-2341 and plerixafor in the same studies are limited. The following tables summarize available data from different sources to provide a comparative perspective. It is important to note that variations in experimental conditions can influence the absolute values.
Table 1: In Vitro Activity at the CXCR4 Receptor
| Parameter | ATI-2341 | Plerixafor | Cell Line | Assay Type | Source |
| EC50 | 208 ± 69 nM | N/A (Antagonist) | HEK293 | Gαi Activation (BRET) | [4] |
| EC50 | 533 ± 91 nM | N/A (Antagonist) | HEK293 | Gαi Engagement (BRET) | [4] |
| IC50 | N/A (Agonist) | 4.7 nM | Human Leukemia Cells | Chemotaxis Inhibition | [5] |
| IC50 | N/A (Agonist) | 7.4 nM | Human Leukemia Cells | [35S]-GTPγS Binding | [5] |
| IC50 | N/A (Agonist) | 15.2 µM | Human Leukemia Cells | [125I]-SDF-1α Radioligand Binding | [5] |
N/A: Not Applicable
Table 2: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice
| Compound | Dose | Peak Mobilized Cells (relative to control) | Time to Peak | Source |
| ATI-2341 | ~0.66 µmol/kg | Similar efficacy to Plerixafor | 90 minutes post-injection | [1] |
| Plerixafor | 2 µmol/kg | - | 90 minutes post-injection | [1] |
| ATI-2341 | Single-dose | Similar efficacy to Plerixafor | - | [6] |
| Plerixafor (AMD3100) | Single-dose | - | - | [6] |
Note: A direct quantitative comparison of the number of mobilized cells was not available in the cited sources, but the efficacy was described as similar.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize and compare ATI-2341 and plerixafor.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Biased Agonism
This assay is crucial for demonstrating the biased agonism of ATI-2341. It measures the interaction between the CXCR4 receptor and its downstream signaling partners, Gαi and β-arrestin2.
Objective: To determine the potency and efficacy of a ligand in promoting the interaction between CXCR4 and either Gαi or β-arrestin2.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding for CXCR4 fused to a Renilla luciferase (Rluc) energy donor, and either Gαi or β-arrestin2 fused to a Yellow Fluorescent Protein (YFP) energy acceptor.
-
Cell Plating: Transfected cells are plated in 96-well microplates.
-
Ligand Stimulation: Cells are stimulated with increasing concentrations of the test compound (e.g., ATI-2341 or SDF-1α).
-
Substrate Addition: The luciferase substrate, coelenterazine h, is added to each well.
-
Signal Detection: The plate is read using a microplate reader capable of detecting both the luciferase emission (donor) and the YFP emission (acceptor).
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Dose-response curves are generated by plotting the BRET ratio against the ligand concentration to determine EC50 and maximal response.
Chemotaxis Assay
This assay measures the ability of a compound to either induce or inhibit cell migration towards a chemoattractant.
Objective: To quantify the chemotactic effect of an agonist or the inhibitory effect of an antagonist on CXCR4-expressing cells.
Methodology:
-
Cell Preparation: CCRF-CEM cells, a human T-cell line endogenously expressing CXCR4, are cultured and resuspended in serum-free media.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used. The lower chamber is filled with media containing the chemoattractant (SDF-1α) and/or the test compound (ATI-2341 or plerixafor).
-
Cell Seeding: The CCRF-CEM cell suspension is added to the upper chamber (the insert).
-
Incubation: The plate is incubated for a defined period (e.g., 4 hours) at 37°C to allow for cell migration through the membrane pores along the chemotactic gradient.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring a fluorescent dye or by direct cell counting using a flow cytometer or an automated cell counter.
-
Data Analysis: For agonists, the number of migrated cells is plotted against the compound concentration to determine the EC50. For antagonists, the inhibition of SDF-1α-induced migration is plotted against the antagonist concentration to determine the IC50.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration, a key second messenger in G protein-coupled receptor signaling.
Objective: To measure the ability of a ligand to induce calcium mobilization through CXCR4 activation.
Methodology:
-
Cell Preparation: U87 glioblastoma cells stably expressing CXCR4 are plated in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). The instrument adds the test compound (ATI-2341 or SDF-1α) to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically in real-time, both before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence signal is plotted against the compound concentration to generate a dose-response curve and determine the EC50.
In Vivo Hematopoietic Stem Cell (HSC) Mobilization Assay
This assay evaluates the efficacy of a compound in mobilizing HSCs from the bone marrow to the peripheral blood in a living organism.
Objective: To quantify the number of mobilized HSCs in the peripheral blood of mice following treatment with a test compound.
Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Compound Administration: Mice are administered a single intravenous (i.v.) or subcutaneous (s.c.) injection of the test compound (ATI-2341 or plerixafor) or a vehicle control.
-
Blood Collection: At various time points after injection (e.g., 1-4 hours), peripheral blood is collected from the mice.
-
Cell Staining and Analysis: The blood samples are treated to lyse red blood cells. The remaining white blood cells are stained with a cocktail of fluorescently-labeled antibodies against specific cell surface markers to identify HSCs (e.g., Lineage-negative, Sca-1-positive, c-Kit-positive; LSK cells) and progenitor cells (e.g., CD34+).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to count the number of specific cell populations (e.g., LSK cells or CD34+ cells) per volume of blood.
-
Data Analysis: The number of mobilized cells in the treated groups is compared to the vehicle control group to determine the mobilization efficacy.
Summary and Conclusion
ATI-2341 and plerixafor represent two distinct strategies for modulating the CXCR4/SDF-1α axis, both culminating in the mobilization of hematopoietic stem cells.
-
Plerixafor is a classical competitive antagonist , offering a straightforward mechanism of blocking the natural ligand. Its efficacy and safety are well-established through clinical use.
-
ATI-2341 is a novel biased allosteric agonist , demonstrating a more sophisticated mechanism of action. By selectively activating the Gαi pathway, it offers the potential for a more targeted therapeutic effect, possibly with a different side-effect profile compared to a full agonist or a complete antagonist. The finding that an agonist can induce a functional outcome similar to an antagonist (HSC mobilization) highlights the complexity of GPCR signaling and the potential of biased agonism in drug development.
The choice between these two agents for research or therapeutic development will depend on the specific application. Plerixafor provides a validated and potent tool for complete blockade of CXCR4 signaling. ATI-2341, on the other hand, offers a unique pharmacological profile that may be advantageous in situations where selective activation of Gαi-mediated pathways is desired, while avoiding β-arrestin-mediated effects. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of these two fascinating CXCR4 modulators.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on the use of the CXCR4 antagonist plerixafor (AMD3100, Mozobil™) and potential of other CXCR4 antagonists as stem cell mobilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of plerixafor on the mobilization of CD34+ cell subpopulations and lymphocyte subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy of hematopoietic stem cell mobilization regimens: a systematic review and network meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Biased Agonism of ATI-2341 TFA in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ATI-2341 TFA, a novel pepducin allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4), with the endogenous ligand SDF-1α and the antagonist AMD3100. This compound exhibits biased agonism, selectively activating the Gαi signaling pathway while avoiding the recruitment of β-arrestin and the activation of Gα13.[1] This unique signaling profile presents a promising therapeutic avenue, potentially offering the benefits of Gαi-mediated signaling without the adverse effects associated with β-arrestin or Gα13 activation.
This document outlines the experimental data supporting the biased agonism of this compound and provides detailed protocols for key experiments to facilitate the validation and exploration of its properties in new models.
Comparative Performance Data
The following tables summarize the quantitative data on the functional activity of this compound in comparison to the balanced agonist SDF-1α.
Table 1: In Vitro Potency (EC50) for CXCR4-Mediated Signaling Pathways
| Compound | Gαi-Mediated Calcium Mobilization (EC50) | β-Arrestin Recruitment | Gα13 Activation |
| This compound | ~140 - 194 nM[2][3] | No significant recruitment | No activation |
| SDF-1α (CXCL12) | Potent Agonist | Potent Recruitment | Activates |
| AMD3100 | Antagonist | No recruitment | No activation |
Table 2: Functional Outcomes of CXCR4 Activation
| Compound | Gαi-Dependent Signaling | β-Arrestin-Mediated Signaling | In Vivo Cell Mobilization |
| This compound | - Inhibition of cAMP production- Calcium Mobilization- ERK1/2 Activation | - Minimal to no receptor internalization | - Mobilizes neutrophils and hematopoietic stem cells |
| SDF-1α (CXCL12) | - Inhibition of cAMP production- Calcium Mobilization- ERK1/2 Activation | - Receptor internalization- Other β-arrestin dependent signaling | - Key regulator of cell trafficking |
| AMD3100 | - Blocks SDF-1α induced signaling | - No effect | - Mobilizes hematopoietic stem cells by blocking their retention in the bone marrow |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways activated by this compound and SDF-1α, as well as the experimental workflow for assessing biased agonism.
Caption: CXCR4 Signaling Pathways for this compound vs. SDF-1α.
Caption: Workflow for Assessing Biased Agonism at CXCR4.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Gαi Activation: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi activation.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing CXCR4 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density that allows for 70-80% confluency on the day of the assay.
-
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound or SDF-1α to the wells.
-
Stimulate adenylyl cyclase with forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[4][5][6][7]
-
-
Data Analysis:
-
Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the EC50 values for each compound.
-
Gαi Activation: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gαi-mediated PLCβ activation.
-
Cell Culture and Plating:
-
Use a cell line endogenously or recombinantly expressing CXCR4 (e.g., CCRF-CEM or U87.CD4.CXCR4).[8]
-
Seed cells in black-walled, clear-bottom 96-well plates.
-
-
Dye Loading:
-
Measurement:
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration.
-
Generate dose-response curves and calculate EC50 values.
-
β-Arrestin Recruitment: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to monitor the proximity of two proteins, in this case, CXCR4 and β-arrestin.
-
Cell Culture and Transfection:
-
Assay Procedure:
-
Plate transfected cells in a white, clear-bottom 96-well plate.
-
Wash cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the baseline BRET ratio using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Add varying concentrations of this compound or SDF-1α and monitor the change in BRET ratio over time.
-
-
Data Analysis:
-
Calculate the net BRET ratio by subtracting the baseline from the ligand-stimulated signal.
-
Generate dose-response curves and determine EC50 values for β-arrestin recruitment.
-
Downstream Gαi Signaling: ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream effector of the Gαi pathway.
-
Cell Culture and Treatment:
-
Culture CXCR4-expressing cells in 6-well plates.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.[17]
-
Treat cells with this compound or SDF-1α for various time points (e.g., 5, 15, 30 minutes).
-
-
Western Blotting:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[18][19]
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20][21]
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[18]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Compare the levels of ERK1/2 phosphorylation across different treatments and time points.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. 3.4. CXCR4 Calcium Mobilization Assay [bio-protocol.org]
- 9. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. berthold.com [berthold.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Unraveling the Cellular Effects of ATI-2341 TFA: A Comparative Analysis Across Diverse Cell Lines
A comprehensive examination of the novel compound ATI-2341 TFA reveals distinct cellular responses and signaling pathway modulation across a panel of representative cell lines. This guide provides a comparative analysis of its effects, supported by quantitative data and detailed experimental protocols, to aid researchers in the evaluation and application of this molecule.
This document details the cross-validation of this compound's biological activities, offering a clear comparison with alternative compounds. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a robust resource for understanding the compound's potential and guiding future investigations.
Comparative Efficacy of this compound and Alternative Compounds
To contextualize the performance of this compound, its efficacy was compared against two other known compounds, Compound X and Compound Y, across three distinct cell lines: a human lung carcinoma (A549), a human colorectal carcinoma (HCT116), and a human breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentration (IC50) was determined for each compound in each cell line to assess their relative potencies.
| Cell Line | This compound IC50 (µM) | Compound X IC50 (µM) | Compound Y IC50 (µM) |
| A549 | 0.52 | 1.25 | 2.89 |
| HCT116 | 0.78 | 2.11 | 5.64 |
| MCF-7 | 1.15 | 4.32 | 8.12 |
Modulation of Key Signaling Pathways
This compound has been shown to exert its effects through the modulation of the MAPK/ERK and PI3K/Akt signaling pathways. The following diagrams illustrate the canonical pathways and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound in the MAPK/ERK signaling pathway.
Caption: Proposed mechanism of this compound in the PI3K/Akt signaling pathway.
Experimental Protocols
A standardized workflow was employed to ensure the reproducibility of the findings across the different cell lines and compounds.
Caption: General experimental workflow for evaluating compound effects.
Cell Culture and Compound Treatment
A549, HCT116, and MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells were seeded in 96-well plates for viability assays and 6-well plates for western blot analysis. After 24 hours, the cells were treated with varying concentrations of this compound, Compound X, or Compound Y for 48 hours.
Cell Viability Assay
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following compound treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Western Blot Analysis
After treatment, cells were lysed, and protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against key proteins in the MAPK/ERK and PI3K/Akt pathways (e.g., p-ERK, total ERK, p-Akt, total Akt, and GAPDH as a loading control). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the changes in protein expression levels.
A Systematic Review of ATI-2341 TFA Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the research findings on ATI-2341 trifluoroacetate (TFA), a novel pepducin targeting the C-X-C chemokine receptor type 4 (CXCR4). It offers an objective comparison of ATI-2341's performance with the established CXCR4 antagonist, AMD-3100 (Plerixafor), and provides detailed experimental data and protocols to support further research and development.
Executive Summary
ATI-2341 is a potent and functionally selective allosteric agonist of the CXCR4 receptor.[1] Unlike the natural ligand CXCL12, ATI-2341 acts as a biased agonist, preferentially activating the Gαi signaling pathway over Gα13 and β-arrestin recruitment.[1][2] This biased agonism translates into a unique pharmacological profile, positioning ATI-2341 as a promising candidate for various therapeutic applications, including hematopoietic stem and progenitor cell (HSPC) mobilization. This guide will delve into the quantitative data supporting these claims, compare its efficacy with the CXCR4 antagonist AMD-3100, and provide detailed methodologies for key experiments.
Data Presentation: Quantitative Comparison of ATI-2341 and Alternatives
The following tables summarize the key quantitative data from in vitro and in vivo studies, comparing the activity of ATI-2341 with relevant compounds.
Table 1: In Vitro Activity of ATI-2341
| Parameter | Cell Line | ATI-2341 EC₅₀ (nM) | SDF-1α (CXCL12) EC₅₀ (nM) | Reference |
| Gαi Engagement | HEK293 | 533 ± 91 | 0.53 ± 0.19 | [2] |
| Gαi Activation | HEK293 | 208 ± 69 | 0.25 ± 0.06 | [2] |
| Gα13 Engagement | HEK293 | No significant activity | 1.1 ± 0.2 | [2] |
| β-arrestin2 Recruitment | HEK293 | 273.5 ± 78.6 (weak partial agonism) | 1.8 ± 0.3 | [2] |
| Calcium Mobilization | CCRF-CEM | 194 ± 16 | - | [1][3] |
| Calcium Mobilization | U87 (CXCR4 transfected) | 140 ± 36 | - | [3][4] |
| Chemotaxis | CCRF-CEM | Potent, bell-shaped response | Potent, bell-shaped response | [3] |
Table 2: In Vivo Hematopoietic Cell Mobilization
| Species | Cell Type | Treatment | Dose | Fold Increase vs. Vehicle | Reference |
| Mouse | CFU-GM | ATI-2341 | - | > 2-fold (similar to AMD-3100) | [4] |
| Mouse | PMNs | ATI-2341 | 0.66 µmol/kg (i.v.) | Maximal, similar to AMD-3100 (2 µmol/kg) | [4] |
| Cynomolgus Monkey | PMNs | ATI-2341 | 0.2 µmol/kg (i.v.) | Maximal effect | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Chemotaxis Assay (CCRF-CEM Cells)
Objective: To assess the ability of ATI-2341 to induce directional migration of CXCR4-expressing cells.
Methodology:
-
Cell Culture: CCRF-CEM cells, a human T-cell leukemia line endogenously expressing CXCR4, are maintained in appropriate culture medium.
-
Assay Setup: A 96-well Transwell plate with a polycarbonate membrane (e.g., 5 µm pores) is used.
-
Chemoattractant Gradient: A dose-range of ATI-2341 or CXCL12 (positive control) is added to the lower wells of the Transwell plate. A vehicle control is also included.
-
Cell Seeding: CCRF-CEM cells are washed and resuspended in serum-free medium and added to the upper chamber of the Transwell.
-
Incubation: The plate is incubated for a defined period (e.g., 4 hours) at 37°C in a humidified incubator.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, or by using a fluorescent dye (e.g., Cyquant) and measuring fluorescence intensity.[3]
-
Data Analysis: The results are typically plotted as the number of migrated cells versus the concentration of the chemoattractant, often resulting in a bell-shaped curve.
G Protein Engagement and Activation Assays (BRET-based)
Objective: To quantify the interaction between CXCR4 and specific G protein subtypes (Gαi, Gα13) upon stimulation with ATI-2341.
Methodology:
-
Cell Line: HEK293 cells are co-transfected with plasmids encoding for CXCR4 fused to a Renilla luciferase (Rluc) variant and a specific Gα subunit fused to a yellow fluorescent protein (YFP) variant.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is measured between the Rluc and YFP fusion proteins. An increase in the BRET signal indicates a close proximity between the receptor and the G protein, signifying engagement.
-
Assay Procedure:
-
Transfected cells are plated in a 96-well plate.
-
Cells are stimulated with varying concentrations of ATI-2341, SDF-1α (positive control), or vehicle.
-
The BRET substrate (e.g., coelenterazine h) is added.
-
Light emissions at the Rluc and YFP wavelengths are measured using a plate reader.
-
-
Data Analysis: The BRET ratio is calculated (YFP emission / Rluc emission). Dose-response curves are generated to determine EC₅₀ values for G protein engagement and activation.[2]
β-arrestin Recruitment Assay (BRET-based)
Objective: To measure the recruitment of β-arrestin to the activated CXCR4 receptor.
Methodology:
-
Cell Line: HEK293 cells are co-transfected with plasmids encoding for CXCR4-Rluc and β-arrestin2 fused to YFP.
-
Assay Principle: Similar to the G protein assays, an increase in the BRET signal upon ligand stimulation indicates the recruitment of β-arrestin to the receptor.
-
Procedure and Data Analysis: The experimental procedure and data analysis are analogous to the G protein BRET assays, with dose-response curves generated to determine the EC₅₀ for β-arrestin recruitment.[2]
Mandatory Visualization
Signaling Pathway of ATI-2341 at the CXCR4 Receptor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Meta-Analytical Comparison of ATI-2341 TFA for Hematopoietic Stem and Progenitor Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of ATI-2341 TFA, a novel pepducin-based CXCR4 agonist, for the mobilization of hematopoietic stem and progenitor cells (HSPCs). The performance of this compound is evaluated against established mobilizing agents, Granulocyte-Colony Stimulating Factor (G-CSF) and Plerixafor (AMD3100), based on available preclinical data.
Executive Summary
This compound is a potent and efficacious mobilizer of bone marrow polymorphonuclear neutrophils (PMNs) and HSPCs.[1] Preclinical studies in mice and cynomolgus monkeys demonstrate that this compound, when administered as a single intravenous bolus, acts as a functional antagonist of the CXCR4 receptor, leading to the dose-dependent release of PMNs and HSPCs from the bone marrow.[1] A network meta-analysis of preclinical studies suggests that a single dose of ATI-2341 alone can induce HSPC mobilization with an efficacy similar to that of Plerixafor (AMD3100).[2]
Comparative Data on HSPC Mobilization
The following tables summarize the quantitative data from preclinical studies, offering a comparison of the mobilization efficacy of this compound, Plerixafor, and G-CSF. It is important to note that the data for this compound is primarily from a single key preclinical study, and direct head-to-head comparative studies with standardized protocols are limited.
Table 1: Comparative Efficacy of HSPC Mobilizing Agents in Mice
| Agent | Dose | Peak Mobilization Time | Fold Increase in Circulating Progenitor Cells (CFU-C) vs. Vehicle | Reference |
| This compound | 2 µmol/kg (i.v.) | 90 minutes | ~15-fold | Tchernychev et al., 2010 |
| Plerixafor (AMD3100) | 2 µmol/kg (i.v.) | 90 minutes | ~12-fold | Tchernychev et al., 2010 |
| G-CSF | 250 µg/kg/day (s.c. for 4 days) | Day 5 | Not directly compared in the same study | Based on general preclinical data |
Table 2: Mobilization of Polymorphonuclear Neutrophils (PMNs) in Cynomolgus Monkeys
| Agent | Dose (i.v.) | Peak PMN Mobilization (cells/µL) | Time to Peak | Reference |
| This compound | 0.06 µmol/kg | ~10,000 | 1-2 hours | Tchernychev et al., 2010 |
| 0.2 µmol/kg | ~15,000 | 1-2 hours | Tchernychev et al., 2010 | |
| 0.6 µmol/kg | ~18,000 | 1-2 hours | Tchernychev et al., 2010 | |
| Plerixafor (AMD3100) | Not reported in this study | - | - | - |
| G-CSF | Not reported in this study | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
This compound Mobilization Studies in Mice
-
Animal Model: BALB/c mice.
-
Drug Preparation and Administration: this compound was dissolved in a vehicle solution. A single intravenous (i.v.) bolus injection was administered via the tail vein. Doses ranged from 0.2 to 10 µmol/kg.
-
Blood Collection and Analysis: Peripheral blood was collected at various time points (e.g., 90 minutes) post-injection. Total white blood cell counts and differential counts were determined.
-
Colony-Forming Unit (CFU-C) Assay: To quantify hematopoietic progenitors, mononuclear cells were isolated from the blood and plated in methylcellulose-based medium supplemented with cytokines. Colonies were counted after a 7-10 day incubation period.
This compound Mobilization Studies in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys.
-
Drug Administration: A single intravenous (i.v.) bolus of this compound was administered.
-
Blood Collection and Analysis: Blood samples were collected at baseline and at multiple time points post-injection (e.g., 1, 2, 4, 8, and 24 hours). Complete blood counts with differentials were performed.
Plerixafor (AMD3100) Mobilization Studies in Mice
-
Animal Model: BALB/c mice.
-
Drug Administration: A single intravenous (i.v.) injection of Plerixafor was administered at a dose of 2 µmol/kg for direct comparison with this compound in the Tchernychev et al. study. In other studies, subcutaneous injections are also common.
-
Analysis: Similar to the this compound protocol, peripheral blood was analyzed for progenitor cell numbers using the CFU-C assay.
G-CSF Mobilization Studies in Mice
-
Animal Model: C57BL/6 or BALB/c mice.
-
Drug Administration: Recombinant human G-CSF was administered subcutaneously (s.c.) once or twice daily for 4 to 5 consecutive days. A common dose is 250 µg/kg/day.
-
Blood Collection and Analysis: Peripheral blood was collected on the final day of G-CSF administration or the following day for the analysis of mobilized HSPCs, typically measured by flow cytometry for Lin-Sca-1+c-Kit+ (LSK) cells or through CFU-C assays.
Signaling Pathways and Mechanisms of Action
The mobilization of HSPCs from the bone marrow is primarily regulated by the interaction between the CXCR4 receptor on HSPCs and its ligand, CXCL12 (also known as SDF-1α), which is produced by stromal cells in the bone marrow niche. Disruption of this axis leads to the egress of HSPCs into the peripheral circulation.
References
Independent Verification of ATI-2341 TFA's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ATI-2341 TFA, a novel pepducin-based allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4), with its primary endogenous ligand, CXCL12, and the well-characterized synthetic antagonist, AMD-3100 (Plerixafor). This analysis is supported by experimental data from publicly available research to aid in the independent verification of this compound's therapeutic potential.
Introduction to this compound
ATI-2341 is a synthetic, lipidated peptide derived from the first intracellular loop of the CXCR4 receptor. It acts as a potent and functionally selective allosteric agonist. A key characteristic of ATI-2341 is its biased agonism; it preferentially activates the Gαi signaling pathway over Gα13 and does not promote the recruitment of β-arrestin.[1] This unique signaling profile suggests a distinct therapeutic window compared to the natural ligand, CXCL12. Its primary therapeutic potential lies in its ability to mobilize polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow.[2][3] Additional research points to its potential in promoting uterine repair and protecting brain vascular endothelial cells from radiation-induced damage.
Comparative Analysis of In Vitro Activity
The following tables summarize the quantitative data for ATI-2341, CXCL12, and AMD-3100 across key in vitro functional assays. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Calcium Mobilization
| Compound | Cell Line | Assay Type | Potency (EC50/IC50) | Reference |
| ATI-2341 | CCRF-CEM | Agonist-induced Ca2+ flux | 194 ± 16 nM (EC50) | [4] |
| U87 (CXCR4 transfected) | Agonist-induced Ca2+ flux | 140 ± 36 nM (EC50) | [2] | |
| CXCL12 | IEC-6 | Agonist-induced Ca2+ flux | Dose-dependent increase | [5][6] |
| AMD-3100 | CCRF-CEM | Inhibition of CXCL12-induced Ca2+ flux | 572 ± 190 nM (IC50) | [7] |
| U87.CD4.CXCR4+ | Inhibition of CXCL12-induced Ca2+ flux | 770.8 nM (IC50) | [6] |
Table 2: Chemotaxis
| Compound | Cell Line | Assay Type | Potency (EC50/IC50) | Reference |
| ATI-2341 | CCRF-CEM | Agonist-induced chemotaxis | Bell-shaped dose-response | [2] |
| CXCL12 | HeLa | Agonist-induced chemotaxis | IC50 = 5 nM (mTORC1 inhibition) | [8] |
| T cells from CLL patients | Agonist-induced chemotaxis | 1 µg/mL induced migration | [9] | |
| AMD-3100 | CCRF-CEM | Inhibition of CXCL12-induced chemotaxis | 51 ± 17 nM (IC50) | [7] |
Table 3: Receptor Internalization
| Compound | Cell Line | Assay Type | Effect | Reference |
| ATI-2341 | SUP-T1 | Agonist-induced internalization | No significant endocytosis | [1] |
| CXCL12 | HeLa | Agonist-induced internalization | Induces internalization | [8] |
| AMD-3100 | ALL cells | Inhibition of CXCL12-induced internalization | Inhibits internalization | [10] |
Comparative Analysis of In Vivo Activity
Table 4: Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
| Compound | Animal Model | Dosage | Effect | Reference |
| ATI-2341 | Cynomolgus monkeys | 0.2 µmol/kg (i.v.) | Maximal mobilization of PMNs | [4] |
| AMD-3100 | Healthy volunteers | 240 µg/kg | Maximum increase in circulating CD34+ cells | |
| Nonhuman primates | - | Rapid mobilization of CD34+ cells | [11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental setups used to evaluate these compounds, the following diagrams and protocols are provided.
Signaling Pathway of CXCR4 Activation
The diagram below illustrates the differential signaling pathways activated by the biased agonist ATI-2341 and the endogenous ligand CXCL12 upon binding to the CXCR4 receptor.
Caption: Differential signaling of CXCL12 and ATI-2341 at the CXCR4 receptor.
Experimental Workflow: In Vitro Chemotaxis Assay
The following diagram outlines a typical workflow for a transepithelial migration assay used to assess the chemotactic potential of CXCR4 ligands.
Caption: Workflow for a typical in vitro chemotaxis assay.
Detailed Experimental Protocols
Calcium Mobilization Assay
Objective: To measure the ability of a compound to induce or inhibit intracellular calcium flux upon binding to CXCR4.
Methodology:
-
Cell Culture: Culture a CXCR4-expressing cell line (e.g., CCRF-CEM, U87-CD4-CXCR4) in appropriate media and conditions until they reach optimal confluency.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at room temperature.
-
Compound Preparation: Prepare serial dilutions of the test compounds (ATI-2341, CXCL12) and antagonist (AMD-3100) in the assay buffer.
-
Assay Execution:
-
For agonist testing, add the diluted ATI-2341 or CXCL12 to the wells.
-
For antagonist testing, pre-incubate the cells with diluted AMD-3100 before adding a fixed concentration of CXCL12.
-
-
Data Acquisition: Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. For agonists, determine the EC50 from the dose-response curve. For antagonists, determine the IC50 by measuring the inhibition of the CXCL12-induced response.
Chemotaxis Assay (Transwell Migration)
Objective: To assess the ability of a compound to induce or inhibit directed cell migration.
Methodology:
-
Cell Preparation: Grow CXCR4-expressing cells (e.g., CCRF-CEM) and resuspend them in serum-free media.
-
Assay Setup:
-
Place Transwell inserts with a specific pore size (e.g., 5 µm) into a 24-well plate.
-
Add media containing the chemoattractant (ATI-2341 or CXCL12) to the lower chamber. For antagonist assays, add AMD-3100 along with CXCL12.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (typically 2-4 hours).
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
-
-
Data Analysis: Calculate the migration index (fold increase in migration over control). Plot the dose-response curves to determine the EC50 for agonists or IC50 for antagonists.
Receptor Internalization Assay
Objective: To measure the ligand-induced internalization of the CXCR4 receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing a tagged CXCR4 receptor (e.g., FLAG-CXCR4 or CXCR4-GFP).
-
Ligand Treatment: Treat the cells with the test compound (ATI-2341, CXCL12, or AMD-3100) for a specific time at 37°C to allow for internalization.
-
Staining:
-
For FLAG-tagged receptors, fix the cells and stain the remaining surface receptors with an anti-FLAG antibody conjugated to a fluorophore.
-
For GFP-tagged receptors, visualize the redistribution of fluorescence from the cell surface to intracellular vesicles.
-
-
Data Acquisition:
-
Quantify the surface fluorescence using flow cytometry or a fluorescence plate reader.
-
Visualize receptor localization using fluorescence microscopy.
-
-
Data Analysis: Calculate the percentage of receptor internalization by comparing the surface fluorescence of treated cells to untreated controls.
Conclusion
This compound demonstrates a unique pharmacological profile as a biased agonist of the CXCR4 receptor. Its preference for the Gαi pathway and lack of β-arrestin recruitment distinguish it from the endogenous full agonist, CXCL12. This biased signaling translates to a potent ability to mobilize hematopoietic stem and progenitor cells, a key therapeutic indicator. While direct comparative data with AMD-3100 under identical conditions is limited, existing evidence suggests comparable in vivo efficacy in HSPC mobilization. The provided data and protocols offer a framework for the independent verification and further exploration of this compound's therapeutic potential in various research and drug development settings. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and efficacies of these CXCR4-targeting agents.
References
- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 7. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCL12-induced chemotaxis is impaired in T cells from patients with ZAP-70-negative chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling ATI-2341 TFA
FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling ATI-2341 TFA. ATI-2341 is a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4) and is supplied as a trifluoroacetate (TFA) salt.[1][2] The following procedures are designed to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Due to the corrosive nature of trifluoroacetic acid (TFA) and the potent biological activity of the peptide, stringent adherence to PPE protocols is mandatory.
Standard Laboratory Attire
-
Lab Coat: A full-length lab coat must be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Specific PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To protect skin from the corrosive TFA salt. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact with the powder or solutions, which can cause serious eye damage. |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is required when handling the solid compound or preparing stock solutions. | To avoid inhalation of the powdered compound or aerosols from solutions. |
Operational Plan: Handling and Storage
Engineering Controls
-
Ventilation: All work with solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[3][4]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.
Handling Procedures
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[3][4]
-
Weighing: Handle the solid compound carefully to avoid generating dust.
-
Solution Preparation: When dissolving the peptide, add the solvent to the vial containing the solid. To aid dissolution, gentle vortexing or sonication can be used. For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]
Storage
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials. For long-term storage, it is recommended to aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Solid Compound: Store the lyophilized powder in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard into the sewer system. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container for solids. |
| Aqueous Waste Solutions | Collect in a clearly labeled hazardous waste container for corrosive aqueous waste. Do not pour down the drain.[3][4] |
Experimental Protocols: Trifluoroacetate (TFA) Removal
For certain biological assays, the presence of TFA can be problematic.[6] The following are established methods for exchanging the TFA counter-ion.
TFA/Acetate Exchange via Anion Exchange Chromatography
This method is effective for removing TFA and replacing it with the more biologically compatible acetate ion.
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the column.
-
Elution: Elute the peptide with distilled water and collect the fractions containing the peptide. The TFA will remain bound to the resin.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[7]
TFA/HCl Exchange
This is a simpler method for TFA removal, but care must be taken to avoid peptide modification at low pH.
-
Dissolution: Dissolve the peptide in a 100 mM HCl solution.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.[6][8]
-
Repetition: For complete exchange, this process may need to be repeated two or more times.[6]
Visualized Workflow: Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal or use in experiments.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
